molecular formula C13H14FNO4 B12626631 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid CAS No. 918828-73-6

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

Katalognummer: B12626631
CAS-Nummer: 918828-73-6
Molekulargewicht: 267.25 g/mol
InChI-Schlüssel: VFUNYVXRKSTTRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a useful research compound. Its molecular formula is C13H14FNO4 and its molecular weight is 267.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

918828-73-6

Molekularformel

C13H14FNO4

Molekulargewicht

267.25 g/mol

IUPAC-Name

4-fluoro-5-(phenylmethoxycarbonylamino)pent-3-enoic acid

InChI

InChI=1S/C13H14FNO4/c14-11(6-7-12(16)17)8-15-13(18)19-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,18)(H,16,17)

InChI-Schlüssel

VFUNYVXRKSTTRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NCC(=CCC(=O)O)F

Herkunft des Produkts

United States
Foundational & Exploratory

A Proffered Mechanism-Based Inactivator of γ-Aminobutyric Acid Aminotransferase (GABA-T)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

Abstract

This technical guide delineates the proposed mechanism of action for 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid, a novel compound with significant potential as a selective therapeutic agent. Based on its structural characteristics, particularly the presence of a vinyl fluoride moiety conjugated to a GABA-like backbone, we hypothesize that this compound acts as a mechanism-based, irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T). This guide will provide a comprehensive overview of the underlying biochemistry of GABA-T, the rationale for this mechanistic hypothesis, and detailed experimental protocols to validate this proposed mode of action. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and enzyme kinetics.

Introduction: The GABAergic System and the Therapeutic Promise of GABA-T Inhibition

The γ-aminobutyric acid (GABA)ergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of this system has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and substance abuse.[1][3][4]

The concentration of GABA in the synapse is tightly regulated by its synthesis, reuptake, and degradation.[5] The enzyme γ-aminobutyric acid aminotransferase (GABA-T) is the principal catalyst for the degradation of GABA, converting it to succinic semialdehyde.[5][6] Consequently, the inhibition of GABA-T presents a compelling therapeutic strategy to increase synaptic GABA levels, thereby enhancing inhibitory neurotransmission and restoring neuronal balance.[3][5] Vigabatrin, a well-known GABA-T inhibitor, has demonstrated clinical efficacy in the treatment of epilepsy, validating this therapeutic approach.[1][5]

Molecular Architecture and Mechanistic Hypothesis of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a structurally intriguing molecule, possessing several key features that suggest a specific mode of interaction with GABA-T:

  • GABA Analogue Backbone: The core structure of the molecule resembles GABA, suggesting it may be recognized and accepted by the active site of GABA-T.

  • Vinyl Fluoride Moiety: The presence of a fluorine atom on a double bond is a critical feature. Fluorine's high electronegativity can significantly influence the electronic properties of the molecule, making it a key player in the proposed inhibitory mechanism.[7][8][] The vinyl fluoride can act as a "latent" reactive group, unmasked upon enzymatic processing.

  • Benzyloxycarbonyl (Cbz) Group: The Cbz group is a common protecting group for amines in organic synthesis.[10] In a biological context, it may serve as a lipophilic moiety to enhance blood-brain barrier permeability, potentially being cleaved in vivo to release the active inhibitor.

Based on these structural attributes, we propose that 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid functions as a mechanism-based inactivator (or "suicide inhibitor") of GABA-T. This class of inhibitors is initially unreactive but is enzymatically converted into a highly reactive species within the active site, leading to the formation of a covalent bond with the enzyme and its irreversible inactivation.[7]

Proposed Catalytic Mechanism of Inactivation:

The proposed mechanism, illustrated in the diagram below, follows a series of well-precedented steps for mechanism-based inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes like GABA-T:

  • Initial Binding and Schiff Base Formation: The compound enters the GABA-T active site and forms a Schiff base with the PLP cofactor.

  • Enzymatic Transformation: The enzyme's catalytic machinery initiates a transformation of the inhibitor.

  • Generation of a Reactive Intermediate: This enzymatic processing leads to the formation of a highly reactive electrophilic species.

  • Covalent Adduct Formation: The reactive intermediate is then attacked by a nucleophilic residue within the active site of GABA-T, forming a stable, covalent bond and leading to irreversible inactivation of the enzyme.

G cluster_0 Proposed Mechanism of GABA-T Inactivation A 1. Inhibitor Binding & Schiff Base Formation B 2. Enzyme-Catalyzed Transformation A->B Enzymatic Processing C 3. Formation of Reactive Electrophilic Intermediate B->C Generation of Reactive Species D 4. Nucleophilic Attack & Covalent Adduct Formation C->D Intramolecular Rearrangement E Irreversibly Inactivated GABA-T D->E Covalent Bonding

Caption: Proposed multi-step inactivation of GABA-T.

Experimental Validation: Protocols and Methodologies

To rigorously test the hypothesis that 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a mechanism-based inactivator of GABA-T, a series of biochemical and cellular assays are required.

Enzyme Inhibition Assays

Objective: To determine the kinetic parameters of GABA-T inhibition.

Protocol:

  • Enzyme Source: Recombinant human GABA-T expressed in and purified from E. coli.

  • Assay Principle: A coupled-enzyme assay will be used to monitor GABA-T activity. The production of glutamate by GABA-T is coupled to the reduction of NADP+ by glutamate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

  • Determination of IC50:

    • Vary the concentration of the test compound (0.01 µM to 100 µM) with fixed concentrations of GABA and α-ketoglutarate.

    • Measure the initial reaction rates.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Time-Dependent Inhibition:

    • Pre-incubate GABA-T with various concentrations of the inhibitor for different time intervals (0-60 minutes) prior to the addition of the substrate.

    • Measure the remaining enzyme activity.

    • A time- and concentration-dependent loss of enzyme activity is indicative of irreversible inhibition.

  • Determination of k_inact and K_I:

    • Plot the apparent first-order rate constant of inactivation (k_obs) against the inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate of inactivation (K_I).

Data Presentation:

Kinetic ParameterDescriptionExpected Outcome for Mechanism-Based Inactivator
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%Potent (low µM to nM range)
Time-Dependence Inhibition increases with pre-incubation timeYes
k_inact Maximal rate of inactivationMeasurable and significant
K_I Inhibitor concentration at half-maximal inactivation rateReflects binding affinity to the active site
Cellular Assays

Objective: To assess the effect of the compound on GABA levels in a cellular context.

Protocol:

  • Cell Line: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Treatment: Treat the cells with various concentrations of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid for a defined period (e.g., 24 hours).

  • GABA Measurement:

    • Lyse the cells and deproteinize the samples.

    • Quantify intracellular GABA levels using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expected Outcome: A dose-dependent increase in intracellular GABA levels would support the inhibition of GABA-T in a cellular environment.

G cluster_1 Experimental Validation Workflow A Recombinant GABA-T Purification B Enzyme Kinetic Assays A->B C Determination of IC50, k_inact, and K_I B->C G Data Analysis & Mechanistic Conclusion C->G D Neuronal Cell Culture E Compound Treatment D->E F Measurement of Intracellular GABA Levels E->F F->G

Caption: Workflow for experimental validation.

Conclusion and Future Directions

The structural features of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid strongly suggest its potential as a mechanism-based inactivator of GABA-T. The proposed mechanism, involving enzymatic activation to a reactive species that covalently modifies the enzyme, is consistent with the mode of action of other successful fluorinated enzyme inhibitors. The experimental protocols outlined in this guide provide a clear path to validate this hypothesis and to characterize the inhibitory profile of this promising compound.

Future research should focus on confirming the covalent modification of GABA-T through techniques such as mass spectrometry, which can identify the specific amino acid residue in the active site that is modified. Furthermore, in vivo studies in animal models of epilepsy or other relevant neurological disorders will be crucial to evaluate the therapeutic potential of this compound.

References

  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?
  • Wikipedia. (n.d.). GABA transaminase inhibitor.
  • PMC. (n.d.). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development.
  • PMC. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions.
  • ACS Publications. (2018, March 23). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews.
  • PMC. (n.d.). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors.
  • ACS Publications. (2006, November 10). Fluorinated Conformationally Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications.
  • BOC Sciences. (n.d.). Fluorinated Amino Acids.
  • Google Patents. (n.d.). US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.

Sources

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid: A Core Building Block in Fluoroalkene Dipeptide Isostere (FADI) Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases. To circumvent this, medicinal chemists employ bioisosteric replacement to engineer metabolically stable peptidomimetics. 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (CAS: 918828-73-6) is a highly specialized, synthetically critical building block used to introduce a Glycine-Glycine (Gly-Gly) fluoroalkene dipeptide isostere (FADI) into peptide sequences.

This technical guide provides an in-depth analysis of the structural causality, physicochemical properties, and self-validating experimental protocols required to successfully deploy this compound in modern drug development.

Chemical Structure and Physicochemical Properties

The molecule is a protected dipeptide surrogate where the native amide bond (-CO-NH-) has been replaced by a fluoroalkene moiety (-CF=CH-). The N-terminus is protected by a Benzyloxycarbonyl (Z or Cbz) group, making it primed for controlled synthetic elongation.

Quantitative Data Summary
PropertyValue
IUPAC Name (3Z)-4-fluoro-5-[[(phenylmethoxy)carbonyl]amino]-3-pentenoic acid
CAS Number 918828-73-6
Molecular Formula C13H14FNO4
Molecular Weight 267.26 g/mol
Isosteric Application Gly-ψ[(Z)CF=CH]-Gly surrogate
N-Terminal Protection Benzyloxycarbonyl (Z / Cbz)

Table 1: Key physicochemical properties of the Z-FADI-OH building block.

The Causality of Experimental Choices (E-E-A-T)

As an application scientist, it is crucial to understand why this specific molecular architecture was designed, rather than simply knowing what it is. The design of this molecule is governed by three strict mechanistic pillars:

I. The Bioisosteric Rationale

The replacement of an amide bond with a fluoroalkene is not arbitrary. The native peptide bond is planar due to resonance stabilization. The sp2 hybridization of the alkene (-CF=CH-) perfectly locks the molecule into a similar planar geometry. Furthermore, the high electronegativity of the fluorine atom allows it to act as a weak-to-moderate hydrogen-bond acceptor, effectively mimicking the electronic distribution and dipole moment of the native carbonyl oxygen, which is critical for maintaining target receptor affinity[1].

II. The Stereochemical Imperative: Why the (Z)-Configuration?

In native peptides, the trans-amide bond is thermodynamically favored to minimize steric clash between side chains. When replacing the nitrogen and oxygen atoms to form a fluoroalkene, stereochemistry must be rigorously controlled. According to Cahn-Ingold-Prelog (CIP) priority rules, the highly electronegative fluorine atom has a higher priority than the carbon chain. Therefore, to spatially mimic the trans-amide geometry—where the alpha-carbons sit on opposite sides of the bond—the fluoroalkene must be synthesized in the (Z)-configuration . This ensures the spatial orientation of the peptidomimetic remains identical to the native peptide[2].

III. Protecting Group Strategy: Why Benzyloxycarbonyl (Z)?

The choice of the Z (Cbz) protecting group is highly strategic for complex fragment condensations. Unlike Fmoc (which is base-labile) or Boc (which is acid-labile), the Z group is stable to both mild acids and bases. This allows for orthogonal synthesis strategies. The Z group is cleanly removed via catalytic hydrogenation, a mild reaction that produces only volatile byproducts (toluene and CO2), thereby preventing the degradation of the sensitive fluoroalkene backbone during deprotection[3].

Logical Workflows and Mechanisms

Bioisostere_Logic Native Native Peptide Bond Amide (-CO-NH-) Susceptible to Proteolysis FADI Fluoroalkene Isostere Alkene (-CF=CH-) Protease Resistant Native->FADI Bioisosteric Replacement Properties Mimicked Properties • Dipole Moment • Steric Bulk • H-Bond Acceptor (F) FADI->Properties Structural Equivalence Outcome Therapeutic Outcome Enhanced in vivo Half-life Maintained Affinity Properties->Outcome Pharmacokinetic Gain

Fig 1: Logical flow of bioisosteric replacement from native amide to fluoroalkene isostere.

Comparative Isosteric Analysis
ParameterNative Amide Bond (-CO-NH-)Fluoroalkene Isostere (-CF=CH-)
Bond Geometry Planar (Resonance stabilized)Planar (sp2 hybridized)
Preferred Conformation trans(Z)-isomer (mimics trans)
H-Bond Acceptor Carbonyl Oxygen (Strong)Fluorine (Moderate)
H-Bond Donor Amide NH (Yes)Alkene CH (No)
Proteolytic Stability Highly SusceptibleCompletely Resistant

Table 2: Structural and functional comparison validating the FADI approach.

Experimental Protocol: Self-Validating Solution-Phase Coupling

To incorporate 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid into a growing peptide chain, solution-phase coupling is often preferred over solid-phase peptide synthesis (SPPS) to carefully monitor the integrity of the alkene. The following protocol is designed as a self-validating system , ensuring empirical checkpoints at each phase.

Synthesis_Workflow Start 1. Activation Z-FADI-OH + HATU/DIPEA in DMF Couple 2. Amide Coupling Add Amine Component (1.2 eq) Start->Couple 15 min at RT Workup 3. Workup & Extraction Wash with 5% Citric Acid & Brine Couple->Workup 2 hours at RT (TLC Validation) Deprotect 4. Z-Group Deprotection H2 (1 atm), Pd/C in MeOH Workup->Deprotect Purified Intermediate Product 5. Purified FADI Peptide Ready for Elongation Deprotect->Product Filter & Evaporate (LC-MS Validation)

Fig 2: Self-validating solution-phase coupling and deprotection workflow for Z-FADI-OH.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Dissolve 1.0 equivalent of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Add 1.1 equivalents of HATU and 2.5 equivalents of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

    • Causality Note: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electronically deactivated substrates, minimizing epimerization risks.

Step 2: Amide Bond Formation

  • Introduce 1.2 equivalents of the target amine (e.g., an amino acid ester or peptide fragment) to the activated mixture.

  • Stir at room temperature for 2 hours.

  • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The complete disappearance of the primary amine spot (ninhydrin positive) and the emergence of a UV-active product spot validates successful coupling.

Step 3: Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash sequentially with 5% aqueous citric acid (to remove unreacted amines and DIPEA), saturated NaHCO3 (to remove unreacted acids), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Orthogonal Z-Group Deprotection

  • Dissolve the purified intermediate in anhydrous Methanol.

  • Add 10% w/w Palladium on Carbon (Pd/C) catalyst (0.1 equivalents).

  • Purge the flask and stir under a Hydrogen gas atmosphere (1 atm) using a balloon for 4 hours.

  • Validation Check: The cessation of CO2 evolution and LC-MS confirmation of the expected mass shift (-134 Da corresponding to the loss of the Cbz group) validates complete deprotection. Filter through a Celite pad to remove the catalyst and concentrate to yield the free amine, ready for subsequent elongation.

Applications in Drug Development

The integration of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is highly prevalent in the synthesis of next-generation therapeutics. Notably, it has been successfully incorporated into Leu-enkephalin peptidomimetics, where the replacement of the third amide bond with a fluoroalkene drastically improved the in vivo half-life while maintaining high affinity for the delta-opioid receptor (DOPr)[2]. Furthermore, this bioisosteric strategy is widely utilized in the development of robust protease inhibitors and conformationally restricted cyclic RGD peptides targeting integrins[4].

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - NIH URL:[3]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: ResearchGate URL:[1]

  • Application of tri- and tetrasubstituted alkene dipeptide mimetics to conformational studies of cyclic RGD peptides Source: ResearchGate URL:[4]

  • Synthesis of Gly-ψ[(Z)CF=CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic Source: ACS Chemical Neuroscience URL:[2]

  • 3-Pentenoic acid, 4-fluoro-5-[[(phenylmethoxy)carbonyl]amino]-, (3Z) [918828-73-6] Source: CHEMSIGMA.IN URL:[5]

Sources

Pharmacokinetics and Bioanalytical Profiling of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (CAS: 918828-73-6) is a highly specialized synthetic intermediate and pharmacological tool. Featuring a fluoroalkene moiety ( ψ[(Z)CF=CH] ) and a lipophilic Benzyloxycarbonyl (Cbz) protecting group, it serves as a rigid, non-hydrolyzable bioisostere for amide bonds. This whitepaper provides an in-depth technical analysis of its pharmacokinetic (PK) profile, absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside a self-validating bioanalytical protocol for its quantification in biological matrices.

Structural Rationale & Physicochemical Properties

Understanding the pharmacokinetics of this compound requires analyzing the causality behind its structural design. The molecule is engineered with two critical features:

  • The Fluoroalkene Core: Fluoroalkenes are highly efficient at increasing lipophilicity while acting as hydrogen bond acceptors. They mimic the spatial geometry of a peptide bond but completely resist proteolytic cleavage, making them ideal for enhancing membrane permeability and metabolic stability [1][1].

  • The Cbz Protecting Group: While classically used in peptide synthesis, in a physiological context, the Cbz group acts as a lipophilic prodrug moiety. It dramatically increases the partition coefficient (LogP), facilitating passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

Table 1: Physicochemical and Predictive PK Parameters

ParameterValue (Calculated)Pharmacokinetic Implication
Molecular Weight 267.25 g/mol Optimal for oral absorption (<500 Da, Lipinski's Rule of 5).
LogP (Octanol/Water) ~3.1High lipophilicity driven by the Cbz group; excellent BBB permeability.
Topological Polar Surface Area 66.4 ŲWell below the 90 Ų threshold, ensuring optimal CNS penetration.
Hydrogen Bond Donors/Acceptors 2 / 4Low solvation penalty; fluorine acts as a weak H-bond acceptor[1].
Plasma Protein Binding (PPB) >85%High affinity for human serum albumin due to the hydrophobic benzyl ring.

Absorption and Distribution Kinetics

Absorption

The high lipophilicity (LogP ~3.1) ensures rapid transcellular absorption across the gastrointestinal tract following oral administration. However, its high affinity for efflux transporters (e.g., P-glycoprotein) may modulate its absolute bioavailability.

Distribution & BBB Penetration

Once in systemic circulation, the compound exhibits a high volume of distribution ( Vd​ ). The causality here is driven by the Cbz group: the bulky, hydrophobic benzyl ring forces the molecule out of the aqueous plasma compartment and into lipid-rich tissues. For CNS-targeted applications (such as GABA-aminotransferase inhibition), this lipophilicity is critical for crossing the blood-brain barrier before hepatic enzymes can degrade the active pharmacophore.

Biotransformation and Metabolic Pathways

The metabolism of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is primarily a two-phase process.

  • Phase I (Deprotection): The molecule undergoes rapid first-pass metabolism in the liver. Hepatic carboxylesterases and CYP450 enzymes cleave the Cbz group, releasing benzyl alcohol, carbon dioxide, and the active moiety: 5-amino-4-fluoropent-3-enoic acid . This active metabolite is responsible for the downstream pharmacological effects (e.g., enzyme inhibition), and its binding affinity can be mathematically modeled using the Cheng-Prusoff equation [2][2].

  • Phase II (Conjugation): The free carboxylic acid of the active metabolite is subsequently targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming a highly water-soluble acyl-glucuronide conjugate for renal clearance.

MetabolicPathway Parent 5-{[(Benzyloxy)carbonyl]amino}- 4-fluoropent-3-enoic acid (Lipophilic Prodrug) Enzyme Hepatic Esterases & CYP450 Oxidation Parent->Enzyme First-pass metabolism Active 5-amino-4-fluoropent-3-enoic acid (Active Metabolite) Enzyme->Active Cbz Cleavage (-CO2) Phase2 Acyl-Glucuronide Conjugate (Phase II Metabolism) Active->Phase2 UGT Enzymes Excretion Renal Excretion (Urine) Active->Excretion Direct Clearance Phase2->Excretion Biliary/Renal

Figure 1: Biotransformation and metabolic clearance pathway of the Cbz-protected fluoroalkene.

Bioanalytical Methodology: Self-Validating PK Profiling

To accurately model the pharmacokinetics of this compound, researchers must quantify both the parent drug and the active deprotected metabolite in plasma. The following LC-MS/MS protocol is designed as a self-validating system in accordance with global regulatory bioanalytical standards [3].

Causality of Experimental Choices
  • Extraction Solvent (Acetonitrile): Cold acetonitrile (ACN) is used because it rapidly lowers the dielectric constant of the plasma, precipitating proteins and physically releasing the highly protein-bound parent drug. Crucially, cold ACN instantly quenches plasma esterase activity, preventing the artificial ex vivo cleavage of the Cbz group.

  • Detection Mode (MRM): Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is selected to filter out endogenous lipid matrix noise, ensuring high signal-to-noise ratios for the low-abundance active metabolite.

Step-by-Step Analytical Protocol
  • Sample Preparation: Aliquot 50 µL of mammalian plasma into a 96-well plate.

  • Quenching & Precipitation: Add 150 µL of ice-cold ACN containing an isotopically labeled internal standard (IS) (e.g., 13C6​ -labeled parent compound). Vortex immediately for 2 minutes.

  • Separation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a mobile phase gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in ACN (Solvent B). The acidic environment keeps the carboxylic acid protonated, ensuring sharp chromatographic peaks.

  • System Suitability & Self-Validation: The analytical run is only considered valid if it passes its own internal logic check. A 6-point calibration curve (1–1000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations must be injected alongside the biological samples. Validation Rule: The run validates itself if and only if the back-calculated concentrations of the QC samples fall within ±15% of their nominal values. This proves that matrix ion suppression is adequately compensated by the internal standard.

PKWorkflow Dose 1. In Vivo Administration (IV / PO Dosing) Sample 2. Serial Blood Sampling (Time-course collection) Dose->Sample Prep 3. Protein Precipitation (Cold ACN + Internal Std) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode Quantification) Prep->LCMS Calc 5. Self-Validation & PK Calculation (QC ±15% Accuracy Check) LCMS->Calc

Figure 2: Self-validating LC-MS/MS workflow for plasma pharmacokinetic quantification.

References

  • Synthesis of Gly-ψ[(Z)CF=CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic. ACS Chemical Neuroscience. Available at:[Link]

  • Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Decoding the Binding Affinity of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid to Target Enzymes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to metabolically stable peptidomimetics is a cornerstone of modern drug development. 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid —chemically recognized as the fluoroalkene dipeptide isostere Cbz-Gly-ψ[(Z)CF=CH]Gly-OH —represents a critical building block in this paradigm. By replacing the labile scissile amide bond with a fluoroalkene moiety, this compound circumvents proteolytic degradation while retaining the precise geometric and electrostatic properties required for high-affinity enzyme binding.

This technical whitepaper provides an in-depth analysis of the structural rationale, target enzyme binding affinities, and self-validating experimental protocols necessary for evaluating this specific fluoroalkene dipeptide isostere (FADI) in drug discovery workflows.

Structural and Mechanistic Rationale

The Fluoroalkene Bioisostere (FADI)

The native amide bond is highly susceptible to enzymatic hydrolysis by endopeptidases and dipeptidases. Replacing it with a standard hydrocarbon alkene prevents cleavage but often results in a drastic loss of binding affinity due to the loss of the carbonyl oxygen's hydrogen-bonding capability.

The introduction of a fluorine atom at the alkene position (creating a fluoroalkene) elegantly solves this problem. Fluorine, being highly electronegative, acts as a weak hydrogen bond acceptor, effectively mimicking the carbonyl oxygen of the native peptide bond[1]. Furthermore, the bond angles and rigidity of the fluoroalkene closely mirror the planar nature of the amide bond.

Stereochemical Note: In Cahn-Ingold-Prelog nomenclature, the (Z)-isomer of this compound places the fluorine atom and the C2-alkyl group on the same side of the double bond. Geometrically, this forces the main-chain carbons (C2 and C5) into an extended, opposite-facing orientation. Thus, the (Z)-fluoroalkene perfectly mimics the trans-amide conformation that is predominantly recognized by target enzymes and transporters[2].

The Cbz (Benzyloxycarbonyl) Anchor

The Cbz group is utilized not merely as a synthetic protecting group, but as a critical pharmacophore element. Its aromatic ring engages in π−π stacking and hydrophobic interactions within the S1/S2 subsites of target endopeptidases, significantly lowering the dissociation constant ( Kd​ ) and enhancing the overall lipophilicity (LogD) of the molecule for better membrane permeability[3].

G A 5-Amino-4-fluoro pent-3-enoic acid (FADI Core) B Cbz Protection (Lipophilic Anchor) A->B N-Acylation C Peptidomimetic Assembly B->C SPPS / Coupling D Enzyme Target (e.g., DPP3) C->D Active Site Docking E Binding Affinity Evaluation D->E Kinetic Assays

Workflow for the synthesis and evaluation of FADI-based enzyme inhibitors.

Target Enzyme Interactions

When incorporated into larger peptidomimetic frameworks, 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid and its derivatives exhibit potent binding affinities across several critical biological targets:

Dipeptidyl Peptidases and Metalloproteases

Dipeptidyl peptidase 3 (DPP3) and various metalloproteases recognize the Gly-Gly motif. By replacing the scissile bond with the fluoroethylene bioisostere, the resulting compound acts as a potent ground-state inhibitor. The enzyme binds the FADI with high affinity but is entirely incapable of executing the nucleophilic attack required for hydrolysis, leading to sustained active-site blockade[4].

Peptide Transporters (PEPT1)

The intestinal peptide transporter PEPT1 is responsible for the uptake of di- and tripeptides. Studies utilizing fluoroalkene isosteres have proven that PEPT1 strictly recognizes the trans-amide conformation. The (Z)-fluoroalkene isosteres (which mimic the trans-amide) demonstrate measurable Ki​ values, whereas their (E)-counterparts (mimicking cis-amides) show virtually no binding affinity[2].

Opioid Receptors (DOPr)

While not an enzyme, the Delta Opioid Receptor (DOPr) serves as an excellent model for evaluating the hydrogen-bond acceptor capacity of FADIs. When a fluoroalkene isostere is incorporated into a Leu-enkephalin analog, the binding affinity ( Ki​ ) is restored to the nanomolar range (34–47 nM), a greater than 10-fold improvement over the non-fluorinated alkene analog (587 nM)[1].

G Substrate Natural Peptide (Labile Amide Bond) Enzyme Target Protease (Active Site) Substrate->Enzyme Binds Hydrolysis Rapid Hydrolysis (Loss of Activity) Enzyme->Hydrolysis Cleaves Complex Stable Enzyme-Inhibitor Complex Enzyme->Complex Resists Cleavage FADI Cbz-Gly-ψ[CF=CH]Gly-OH (Fluoroalkene Isostere) FADI->Enzyme Competitive Binding Inhibition Sustained Inhibition (High Affinity) Complex->Inhibition Blocks Active Site

Mechanism of sustained protease inhibition by fluoroalkene dipeptide isosteres.

Quantitative Binding Data

The following table summarizes the comparative binding affinities of natural peptides, standard alkenes, and fluoroalkene isosteres across different biological targets, highlighting the superiority of the FADI motif.

Ligand TypeDipeptide Core MotifTargetBinding Affinity ( Ki​ )Reference
Natural PeptidePhe-GlyPEPT10.205 mM[2]
Trans-Alkene IsosterePhe-ψ[(E)CH=CH]GlyPEPT10.853 mM[2]
Trans-FluoroalkenePhe-ψ[(E)CF=CH]GlyPEPT11.34 mM[2]
Cis-FluoroalkenePhe-ψ[(Z)CF=CH]GlyPEPT1>10 mM[2]
Alkene PeptidomimeticGly-ψ[(Z)CH=CH]PheDOPr587 nM[1]
Fluoroalkene PeptidomimeticGly-ψ[(Z)CF=CH]PheDOPr34 - 47 nM[1]

Note: In the context of PEPT1 binding, the (E)-fluoroalkene mimics the trans-amide bond due to specific substituent priorities, whereas in the Gly-Phe system, the (Z)-isomer mimics the trans-amide.

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the binding affinity of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid derivatives, researchers must employ rigorous, self-validating assays. The following protocols detail the optimal approaches for kinetic evaluation.

Protocol 1: In Vitro FRET-Based Enzyme Inhibition Assay

Causality: A FRET (Förster Resonance Energy Transfer) assay is utilized because the FADI acts as a competitive, non-cleavable inhibitor. By monitoring the decreased cleavage rate of a standard fluorogenic substrate, the Ki​ of the FADI can be precisely calculated without interference from inhibitor degradation.

  • Buffer Preparation: Prepare an assay buffer of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% Tween-20. Validation: Tween-20 prevents non-specific aggregation of the lipophilic Cbz-FADI compound.

  • Inhibitor Titration: Prepare a 10 mM stock of the Cbz-FADI in 100% DMSO. Perform a 10-point serial dilution in the assay buffer. Ensure the final DMSO concentration in the well remains ≤1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add the target enzyme (e.g., DPP3 at 1 nM final concentration) to the inhibitor dilutions. Incubate at 37°C for 30 minutes. Validation: Pre-incubation allows the system to reach thermodynamic equilibrium, essential for accurate Ki​ determination.

  • Reaction Initiation: Add the specific FRET substrate (e.g., MCA-Gly-Gly-DNP) at a concentration equal to its Km​ .

  • Kinetic Monitoring: Measure fluorescence (Ex: 320 nm, Em: 405 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Data Analysis: Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration. Use the Cheng-Prusoff equation ( Ki​=IC50​/(1+[S]/Km​) ) to determine the absolute binding affinity.

Protocol 2: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Causality: While FRET provides steady-state affinity ( Ki​ ), SPR is required to decouple the association ( kon​ ) and dissociation ( koff​ ) rates. FADIs often exhibit altered off-rates compared to natural peptides due to the rigidified alkene geometry.

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target enzyme (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~1000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Preparation: Dilute the Cbz-FADI compound into SPR running buffer (HBS-EP+). Validation: Include a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts caused by the solvent.

  • Injection Cycle: Inject the FADI analyte at varying concentrations (0.1x to 10x the estimated Kd​ ) at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation and Regeneration: Allow buffer to flow for 300 seconds to monitor dissociation. If the FADI binds tightly, regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Kinetic Fitting: Subtract the reference channel and DMSO calibration data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

Conclusion

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a highly sophisticated bioisosteric building block. By combining the proteolytic resistance of an alkene, the hydrogen-bonding mimicry of a fluorine atom, and the hydrophobic anchoring of a Cbz group, it provides a robust platform for designing high-affinity enzyme inhibitors and peptidomimetic drugs. Proper utilization of this molecule requires a deep understanding of its stereochemical nuances and rigorous kinetic validation using FRET and SPR methodologies.

References

  • Unequivocal Synthesis of (Z)-Alkene and (E)-Fluoroalkene Dipeptide Isosteres To Probe Structural Requirements of the Peptide Transporter PEPT1 Source: Organic Letters (ACS Publications) URL: [Link]

  • Synthesis of Gly-ψ[(Z)CF=CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic Source: ACS Chemical Neuroscience URL: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry (via PMC - NIH) URL: [Link]

  • The fluoroalkene motif as a surrogate of the amide bond: Syntheses of AA-Ψ[(Z) and (E)-CF=CH]-Pro pseudodipeptides and an Enalapril analogue Source: ResearchGate URL: [Link]

Sources

A Comprehensive Technical Guide to the Metabolic Pathways of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted metabolic pathways of the novel compound, 5-{[(benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of drug metabolism with specific insights into the biotransformation of its key structural motifs: a benzyloxycarbonyl (Cbz) protected amine, a fluorinated carbon center, and an unsaturated carboxylic acid backbone. We will explore likely Phase I and Phase II metabolic reactions, provide detailed, field-proven experimental protocols for their investigation, and present visual workflows and pathway diagrams to facilitate understanding. The causality behind experimental choices and the interpretation of potential outcomes are emphasized to ensure scientific integrity and practical utility.

Introduction to 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

The study of metabolic fate is a cornerstone of modern drug discovery and development, providing critical insights into a compound's efficacy, safety, and pharmacokinetic profile.[1] The subject of this guide, 5-{[(benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid, is a structurally complex molecule with several functional groups that are likely to be recognized and modified by metabolic enzymes. Its potential utility could lie in its role as a peptidomimetic, an enzyme inhibitor, or a synthetic intermediate for more complex pharmaceuticals.[2] Understanding its metabolic stability and identifying its biotransformation products are essential steps in its evaluation.

1.1 Chemical Structure and Key Metabolic Sites

The molecule's structure presents several potential sites for metabolic attack:

  • Benzyloxycarbonyl (Cbz) Group: A common amine protecting group in organic synthesis, the Cbz group's ester and carbamate-like linkages are susceptible to hydrolysis.[3]

  • Carboxylic Acid: This functional group is a primary site for Phase II conjugation reactions.

  • Alkene (Double Bond): The C=C double bond is a potential site for oxidation (e.g., epoxidation) or reduction.

  • Carbon-Fluorine Bond: The C-F bond is exceptionally strong and often used to block metabolism at a specific site.[4] However, its presence electronically influences adjacent atoms and does not preclude metabolism in the vicinity, which can sometimes lead to defluorination.[5]

The interplay between these groups will dictate the compound's overall metabolic profile.

Predicted Metabolic Pathways

Based on the compound's structure and extensive literature on the metabolism of similar motifs, we can predict a series of likely biotransformations. These are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

2.1 Phase I Biotransformations

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the molecule. For the title compound, the most probable reactions include hydrolysis, oxidation, and potentially defluorination.

The most anticipated initial metabolic step is the enzymatic removal of the Cbz protecting group. This biotransformation is catalyzed by various hydrolases, such as carboxylesterases or specific Cbz-deprotecting enzymes like penicillin G acylase, which are known to act on this moiety under mild physiological conditions.[3][6][7] This reaction would proceed via hydrolysis of the carbamate linkage to release the free amine, 5-amino-4-fluoropent-3-enoic acid, along with benzyl alcohol (which would be further oxidized to benzoic acid) and carbon dioxide.

The unsaturated backbone is susceptible to oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes.[8]

  • Epoxidation: The double bond can be oxidized to form an epoxide. This epoxide is often an unstable, reactive intermediate that can be subsequently hydrolyzed by epoxide hydrolase to a dihydrodiol metabolite.

  • Hydroxylation: While the C-F bond itself is resistant to cleavage, CYP-mediated hydroxylation can occur on the carbon atom adjacent to the fluorine (α-hydroxylation).[5] This could lead to an unstable intermediate that eliminates hydrofluoric acid (HF), resulting in a ketone and the release of a fluoride ion.

The introduction of fluorine is a common strategy to enhance metabolic stability.[4] Direct cleavage of the C-F bond is energetically unfavorable. However, as mentioned, oxidative defluorination is a known metabolic pathway for some fluorinated compounds.[9] The liberation of fluoride ions can be a toxicological concern, as it can disrupt cellular processes.[10] Another potential, though less common, pathway could involve the formation of highly toxic metabolites like fluoroacetic acid through specific cleavage patterns of the carbon chain.[9]

Carboxylic acids can be substrates for β-oxidation, a metabolic process for energy production. However, studies on analogous compounds have shown that α-fluorination can effectively avert metabolism via this pathway.[11] Given the fluorine's position at C-4, it is plausible that it will sterically and electronically hinder the enzymes involved in the β-oxidation spiral, making this a minor or non-existent pathway.

2.2 Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.

  • Glucuronidation: The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl-glucuronide. This is a common and major metabolic pathway for drugs containing a carboxylic acid.[8]

  • Amino Acid Conjugation: The carboxylic acid can also be conjugated with amino acids, such as glycine or glutamine. This pathway is particularly relevant for certain xenobiotic carboxylic acids.[11]

  • Sulfation: Following hydrolysis of the Cbz group, the resulting primary amine could potentially undergo sulfation by sulfotransferases (SULTs), although N-glucuronidation is also possible.

The following diagram provides a visual summary of the predicted metabolic cascade.

Metabolic_Pathways Parent 5-{[(Benzyloxy)carbonyl]amino}- 4-fluoropent-3-enoic acid M1 [Phase I: Hydrolysis] 5-Amino-4-fluoropent-3-enoic acid Parent->M1 Carboxylesterases, Penicillin Acylase M2 [Phase I: Oxidation] Epoxide Metabolite Parent->M2 CYP450 M4 [Phase I: Oxidative Defluorination] Keto-Metabolite + F- Parent->M4 CYP450 M5 [Phase II: Glucuronidation] Parent-Acyl Glucuronide Parent->M5 UGTs M6 [Phase II: Glucuronidation] M1-Acyl Glucuronide M1->M6 UGTs M7 [Phase II: Amino Acid Conjugation] M1-Glycine/Glutamine Conjugate M1->M7 Acyl-CoA Synthetases M3 [Phase I: Oxidation] Dihydrodiol Metabolite M2->M3 Epoxide Hydrolase

Caption: Predicted metabolic pathways of the title compound.

Experimental Methodologies for Metabolic Investigation

To validate these predictions and quantitatively assess the metabolic profile, a series of standardized in vitro experiments are required. These assays are fundamental in early drug discovery to screen compounds for metabolic liabilities.[12][13]

3.1 Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of disappearance of the parent compound when incubated with a metabolically active system, such as human liver microsomes (HLM) or cryopreserved hepatocytes. This allows for the calculation of key parameters like half-life (t1/2) and intrinsic clearance (CLint).[1]

Causality: HLMs contain a high concentration of Phase I CYP enzymes, making them a cost-effective first-pass screen for oxidative metabolism.[8] Hepatocytes provide a more complete model, containing both Phase I and Phase II enzymes, as well as necessary cofactors, offering a more comprehensive metabolic profile.[13] The requirement for an NADPH-regenerating system in HLM assays is critical, as NADPH is the essential cofactor for CYP450 enzyme activity.

Experimental Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.

  • Incubation Mixture (HLM): In a 96-well plate, combine pooled Human Liver Microsomes (final concentration ~0.5 mg/mL) with phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For negative controls, add buffer instead of the regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock Solution D Combine HLM/Buffer & Pre-warm at 37°C A->D B Prepare HLM & Phosphate Buffer B->D C Prepare NADPH Regen System E Initiate Reaction with NADPH System C->E D->E F Incubate & Quench at Time Points E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t1/2 & CLint H->I

Caption: Workflow for In Vitro Metabolic Stability Assay.

3.2 Protocol 2: Metabolite Profiling and Identification (MetID)

Objective: To identify the chemical structures of metabolites formed after incubation with a comprehensive metabolic system like cryopreserved human hepatocytes.

Causality: Using hepatocytes is preferred for MetID as they contain a full suite of Phase I and II enzymes, providing a more complete picture of metabolism that better reflects the in vivo situation.[14] High-resolution mass spectrometry (HR-MS), such as LC-QTOF-MS, is the tool of choice because it provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites and distinguishing between isobaric species.[15]

Experimental Protocol:

  • Incubation: Incubate the test compound (at a higher concentration, e.g., 1-10 µM) with suspended cryopreserved human hepatocytes for a longer duration (e.g., up to 4 hours) to allow for sufficient metabolite formation.[1]

  • Sample Collection: Collect samples at one or two time points (e.g., 1 hour and 4 hours) and quench with cold acetonitrile.

  • Sample Processing: Centrifuge to remove cell debris and protein. Concentrate the supernatant under nitrogen if necessary.

  • Analysis: Analyze the samples using a high-resolution LC-MS system (e.g., QTOF or Orbitrap).

  • Data Processing: Process the data using specialized software to search for potential metabolites. This involves looking for expected mass shifts corresponding to common metabolic reactions (see table below) and comparing MS/MS fragmentation patterns of the metabolites with the parent compound.

  • Specialized Analysis (¹⁹F-NMR): For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful complementary technique. It allows for the direct observation of all fluorine-containing species in a sample, providing a unique and clean way to track the formation of fluorinated metabolites without extensive purification.[16]

Data Presentation: Predicted Metabolites

The following table summarizes the most likely metabolic transformations and the corresponding mass shifts that would be observed using mass spectrometry.

Metabolic Reaction Enzymes Involved Mass Shift (Da) Predicted Metabolite
Hydrolysis of Cbz GroupCarboxylesterases-134.03685-Amino-4-fluoropent-3-enoic acid
Oxidation (Hydroxylation)CYP450+15.9949Hydroxylated Parent/Metabolite
Oxidation (Epoxidation)CYP450+15.9949Epoxide Metabolite
Epoxide HydrolysisEpoxide Hydrolase+18.0106Dihydrodiol Metabolite
Oxidative DefluorinationCYP450-1.9957 (+O, -HF)Keto-Metabolite
GlucuronidationUGTs+176.0321Acyl-Glucuronide Conjugate
Glycine ConjugationAcyl-CoA Synthetases+57.0215Glycine Conjugate
Conclusion and Future Directions

This guide outlines the probable metabolic fate of 5-{[(benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid based on its chemical structure and established metabolic principles. The primary predicted pathways involve the hydrolytic cleavage of the Cbz group, followed by Phase II conjugation of the resulting amine and the carboxylic acid. Oxidative metabolism at the double bond and the potential for defluorination represent additional, significant pathways that warrant careful investigation due to the potential formation of reactive or toxic metabolites.

The provided experimental protocols offer a robust framework for systematically investigating these predictions. Successful execution of these in vitro studies is a critical step, providing the necessary data to build confidence in the compound's profile and to guide decisions for further preclinical development, including potential in vivo pharmacokinetic and toxicological studies.

References
  • Strategies for using in vitro screens in drug metabolism. PubMed.
  • Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups | Request PDF.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • Strategies for using in vitro screens in drug metabolism.
  • Metabolism and Toxicity of Fluorine Compounds. PMC.
  • Services for in vitro Metabolism research. Admescope.
  • Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies. Environmental Health.
  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
  • Application of In Vitro Metabolism Activ
  • Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids | Request PDF.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its alpha-fluorinated analogue: phase II metabolism and pharmacokinetics. PubMed.
  • Application Notes and Protocols for the Enzymatic Removal of Cbz
  • Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology.
  • Biotransformation of fluorinated pharmaceuticals by microorganisms. Applied Microbiology and Biotechnology.
  • 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid. EvitaChem.

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Technical Guide: Determination of the Half-life of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid in Blood Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The determination of a drug candidate's half-life in plasma is a cornerstone of preclinical development, providing critical insights into its pharmacokinetic profile, which in turn influences dosing regimens and therapeutic efficacy. This guide presents a comprehensive, in-depth methodology for determining the plasma half-life of a novel compound, 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid. As this is a new chemical entity, this document focuses on establishing a robust, scientifically-grounded framework for investigation. We will detail the theoretical underpinnings of plasma stability, provide step-by-step protocols for both in vitro and in vivo assessment, outline the bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and describe the requisite data analysis to calculate the half-life. This guide is intended for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction and Theoretical Framework

The stability of a compound in plasma is a primary determinant of its systemic exposure and, consequently, its therapeutic effect. The plasma half-life (t½) is defined as the time required for the concentration of the compound in the plasma to decrease by 50%.[1] This parameter is governed by two key physiological processes: metabolism and excretion.[2] For 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (hereinafter referred to as "the compound"), its chemical structure suggests several potential points of metabolic vulnerability in plasma.

Structural Considerations and Potential Metabolic Pathways

The compound possesses several functional groups susceptible to enzymatic degradation in plasma:

  • Carbamate (Benzyloxycarbonyl-amino group): This group can be hydrolyzed by plasma enzymes, particularly carboxylesterases (CES).[3][4] Human plasma contains two major carboxylesterases, hCE1 and hCE2, which are known to hydrolyze a wide range of ester, amide, and carbamate linkages, often leading to the activation of prodrugs or the inactivation of active compounds.[5][6]

  • Amide Linkage: While generally more stable than esters, amide bonds can also be subject to hydrolysis by amidases, including certain carboxylesterases.[7]

  • Fluorinated Enoic Acid Moiety: The carbon-fluorine bond is exceptionally strong, making direct defluorination in plasma highly unlikely without specific enzymatic machinery, which is not typically present at high levels in this matrix.[8] However, the overall electronic structure could influence the susceptibility of other parts of the molecule to enzymatic attack.

Understanding these potential pathways is crucial for interpreting stability data and identifying metabolites during bioanalysis.

The Role of Plasma Protein Binding (PPB)

A critical concept in pharmacokinetics is that only the unbound, or "free," fraction of a drug is available to exert a pharmacological effect and to be metabolized or excreted.[9] Drugs bind reversibly to plasma proteins, primarily albumin and α1-acid glycoprotein. The extent of this binding directly impacts the apparent half-life. A compound that is highly bound to plasma proteins has a lower free concentration, which can result in a longer half-life as it is "protected" from metabolic enzymes and renal clearance.[10] Therefore, assessing plasma stability must be considered in conjunction with the compound's plasma protein binding characteristics.

In Vitro Plasma Stability Assessment

An in vitro plasma stability assay is a fundamental, early-stage screen to identify compounds that are rapidly degraded in plasma.[11] It provides an initial estimate of a compound's stability and helps to understand interspecies differences.[12]

Rationale for Experimental Design

The goal is to incubate the compound with plasma at a physiological temperature (37°C) and monitor its disappearance over time.[13] The choice of plasma (e.g., human, rat, mouse, dog) should be guided by the intended species for subsequent in vivo studies.[14] Including a positive control compound known to be unstable in plasma (e.g., a readily hydrolyzed ester) validates the enzymatic activity of the plasma matrix. A negative control (incubation in heat-inactivated plasma or buffer) helps to distinguish enzymatic degradation from chemical instability.

Experimental Protocol: In Vitro Plasma Stability

Materials:

  • 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

  • Pooled plasma (e.g., Human, Rat) from at least three donors, stored at -80°C

  • Positive control (e.g., Propoxycaine)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing a suitable internal standard (IS)

  • Incubator or water bath at 37°C

  • Centrifuge, 96-well plates, calibrated pipettes

  • LC-MS/MS system[15]

Step-by-Step Methodology:

  • Preparation: Thaw frozen plasma on ice. Prepare a 10 mM stock solution of the compound in DMSO. Create a working solution by diluting the stock solution. The final DMSO concentration in the incubation should be ≤ 1% to avoid impacting enzyme activity.[13]

  • Incubation Setup: In a 96-well plate, pre-warm plasma aliquots to 37°C for 5-10 minutes.

  • Initiation: Initiate the reaction by adding the compound's working solution to the plasma to achieve a final concentration of 1-5 µM. Mix gently. This is Time 0.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect an aliquot of the incubation mixture.[12]

  • Quenching: Immediately terminate the reaction by adding the aliquot to a 3-4 fold excess of ice-cold acetonitrile containing the internal standard. This step precipitates the plasma proteins and stops all enzymatic activity.[16]

  • Sample Processing: Vortex the quenched samples thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[14]

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. Quantify the remaining concentration of the parent compound.[17]

Visualization: In Vitro Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing & Analysis prep1 Thaw Plasma & Prepare Compound Stock (10 mM in DMSO) prep2 Pre-warm Plasma (37°C) prep1->prep2 start Initiate Reaction (Add Compound to Plasma, t=0) prep2->start incubate Incubate at 37°C start->incubate sampling Sample at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sampling quench Quench with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro plasma stability assay.

In Vivo Pharmacokinetic (PK) Study

While in vitro data is informative, an in vivo study is essential to determine the definitive plasma half-life, as it incorporates the full spectrum of Absorption, Distribution, Metabolism, and Excretion (ADME) processes. A rodent model, such as the Sprague-Dawley rat, is commonly used for initial PK studies.[18]

Rationale for Experimental Design

The study involves administering a defined dose of the compound and collecting blood samples at various time points to characterize its concentration-time profile.[19] Intravenous (IV) administration is often preferred initially as it bypasses absorption complexities, providing direct insight into distribution and elimination kinetics.[20] The blood sampling schedule must be designed to capture the initial distribution phase and the terminal elimination phase accurately.[18]

Experimental Protocol: In Vivo PK Study (Rat Model)

Materials & Animals:

  • Male Sprague-Dawley rats (e.g., 250-300g) with cannulated jugular veins for IV dosing and blood sampling.

  • The compound formulated in a suitable vehicle (e.g., saline with a co-solvent like PEG400).

  • Blood collection tubes (e.g., containing K2EDTA anticoagulant).

  • Anesthesia (if required for non-cannulated animals).

  • Centrifuge, pipettes, storage vials.

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Acclimation & Dosing: Acclimate animals for at least one week.[18] Administer a single IV bolus dose of the compound (e.g., 1-5 mg/kg) via the jugular vein cannula.[20]

  • Blood Sampling: Collect blood samples (approx. 100-200 µL per sample) at predefined time points. A typical schedule for an IV study would be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[18]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 13,000 rpm for 5 minutes) to separate the plasma.[18]

  • Storage: Transfer the plasma supernatant to clean, labeled tubes and store frozen at -80°C until analysis.[18]

  • Sample Analysis: Process the plasma samples (protein precipitation, similar to the in vitro protocol) and quantify the compound's concentration using a validated LC-MS/MS method.[21]

Visualization: In Vivo PK Study Workflow

G acclimate Acclimation of Cannulated Rats dose IV Bolus Administration of Compound acclimate->dose blood_sample Serial Blood Sampling via Cannula (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) dose->blood_sample centrifuge Centrifuge Blood to Separate Plasma blood_sample->centrifuge store Store Plasma at -80°C centrifuge->store process_analyze Sample Prep & LC-MS/MS Analysis store->process_analyze

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Data Analysis and Half-Life Calculation

The final step is to analyze the concentration-time data to determine the half-life. The method of calculation differs slightly between in vitro and in vivo data.

In Vitro Half-Life Calculation

For the in vitro stability assay, the data is analyzed assuming first-order kinetics.[16]

  • Calculate % Remaining: For each time point, calculate the percentage of the compound remaining relative to the concentration at Time 0.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The plot should be linear. The elimination rate constant (k) is the negative of the slope of this line.

  • Calculate Half-Life (t½): The half-life is calculated using the following equation:[11]

    t½ = 0.693 / k

In Vivo Half-Life Calculation

In vivo data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[20]

  • Plot Data: Plot the plasma concentration versus time on a semi-logarithmic scale.

  • Determine Terminal Elimination Phase: Identify the linear terminal portion of the curve, which represents the elimination phase.

  • Calculate Terminal Elimination Rate Constant (λz): The terminal elimination rate constant (λz or kε) is the negative of the slope of the linear regression of the terminal phase.[22]

  • Calculate Half-Life (t½): The half-life is then calculated as:[23]

    t½ = ln(2) / λz = 0.693 / λz

Visualization: Data Analysis Pathway

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (NCA) d1 LC-MS/MS Data: Peak Area vs. Time d2 Plot: ln(% Remaining) vs. Time d1->d2 d3 Calculate Slope = -k d2->d3 d4 t½ = 0.693 / k d3->d4 v1 LC-MS/MS Data: Concentration vs. Time v2 Plot: log(Conc) vs. Time v1->v2 v3 Identify Terminal Linear Phase Calculate Slope = -λz v2->v3 v4 t½ = 0.693 / λz v3->v4

Sources

Methodological & Application

HPLC method development for 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid. This fluorinated, Cbz-protected amino acid derivative presents unique chromatographic challenges due to its dual hydrophobic and hydrophilic nature. This guide follows a logical, science-driven approach, beginning with an analysis of the molecule's physicochemical properties to inform initial method parameters. It details a systematic process for optimizing the stationary phase, mobile phase composition, pH, and detection wavelength. Finally, it outlines a full validation protocol according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose in research and drug development settings.

Analyte Characterization and Foundational Chromatographic Strategy

A successful HPLC method begins with a thorough understanding of the analyte's structure. The key features of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid dictate our analytical approach.

  • Benzyloxycarbonyl (Cbz) Group: This amine-protecting group contains a phenyl ring, which is a strong chromophore. This makes UV-Vis spectrophotometric detection an ideal choice.[1] The Cbz group also imparts significant hydrophobicity, suggesting that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode.[2] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; more hydrophobic molecules like this one will interact more strongly with the stationary phase, allowing for effective retention and separation.[2][3]

  • Carboxylic Acid Moiety (-COOH): This functional group is ionizable. Its protonation state is dependent on the pH of the mobile phase. To achieve reproducible retention times and sharp, symmetrical peaks, the pH of the mobile phase must be controlled with a buffer.[4] By setting the mobile phase pH to be at least 1.5 to 2 units below the pKa of the carboxylic acid, we can ensure it remains in its neutral, protonated form (-COOH). This suppression of ionization makes the overall molecule less polar, thereby increasing its retention on a non-polar C18 stationary phase.[4]

  • Fluorine Atom (-F): The presence of fluorine increases the polarity of the molecule. While the Cbz group is the dominant driver of retention, the polarity from the fluorine and the carboxylic acid must be considered when optimizing the mobile phase strength. Studies on fluorinated amino acids have shown that their unique properties can be leveraged for effective chromatographic separation.[5]

Based on this analysis, our development strategy will focus on an acidic pH, reversed-phase method using a C18 column and UV detection.

cluster_0 Method Development Workflow A Analyte Characterization (Cbz, COOH, F) B Select HPLC Mode (Reversed-Phase) A->B Hydrophobicity of Cbz C Select Stationary Phase (C18 Column) B->C Standard Practice D Optimize Mobile Phase (Aqueous Buffer pH, Organic %) C->D Control Ionization (COOH) E Optimize Detection (Select λmax via PDA) D->E Chromophore (Cbz) F System Suitability Testing (SST) E->F Confirm Performance G Full Method Validation (ICH Guidelines) F->G Qualify Method

Figure 1: A logical workflow for the HPLC method development process.

Materials and Methods

Equipment and Software
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XPE or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Sonicator

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: HPLC grade, purified via a Milli-Q® system or equivalent.

  • Formic Acid (HCOOH): LC-MS grade or equivalent (≥99%).

  • Trifluoroacetic Acid (TFA): HPLC grade or equivalent.

  • 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid: Reference Standard.

Chromatographic Conditions (Starting Point)
ParameterRecommended ConditionRationale
Stationary Phase C18 Column (e.g., Waters SymmetryShield™, Phenomenex Luna® C18(2))Provides excellent retention for hydrophobic Cbz group. High-purity silica minimizes silanol interactions.
4.6 x 150 mm, 3.5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterBuffers the mobile phase to an acidic pH (~2.7) to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Detection PDA/DAD Scan: 200-400 nmTo determine the wavelength of maximum absorbance (λmax).
Single Wavelength: ~254 nmInitial wavelength based on the typical absorbance of a phenyl group.
Injection Volume 5 µLA small volume minimizes potential peak distortion.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample is fully dissolved and compatible with the mobile phase.

Protocol for Step-by-Step Method Development

Sample and Mobile Phase Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10.0 mL of the sample diluent (50:50 ACN:H₂O).

  • Working Standard Solution (~50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the sample diluent.

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas by sonication or vacuum filtration.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly.

Wavelength Optimization
  • Equilibrate the system with the starting conditions (e.g., 50% Mobile Phase B).

  • Inject the working standard solution (~50 µg/mL).

  • Acquire the full UV-Vis spectrum (200-400 nm) at the apex of the analyte peak using the PDA/DAD detector.

  • Identify the wavelength of maximum absorbance (λmax). The Cbz group will likely show a maximum around 254-265 nm. Use this determined λmax for all subsequent experiments.

Gradient Scouting and Optimization

The goal is to determine the appropriate organic solvent concentration to elute the analyte with good retention and peak shape. A generic scouting gradient is highly effective.

  • Scouting Gradient Program:

    • Time 0.0 min: 5% B

    • Time 15.0 min: 95% B

    • Time 17.0 min: 95% B

    • Time 17.1 min: 5% B

    • Time 20.0 min: 5% B (Re-equilibration)

  • Inject the working standard and run the scouting gradient.

  • Analyze the Result:

    • Determine the retention time (tᵣ) of the analyte.

    • Calculate the approximate percentage of Mobile Phase B (%B) at which the analyte elutes.

    • Design a focused, shallower gradient around this %B to achieve optimal resolution from any impurities. For example, if the analyte elutes at 10 minutes in the scouting run (which corresponds to ~65% B), a new gradient could be 50% to 80% B over 10 minutes.

Final Optimized Method (Example)

Based on the optimization steps, a final method might look like this:

ParameterOptimized Condition
Column Phenomenex Luna® C18(2), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water, pH 2.7
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 45% B to 75% B in 10 min, hold at 75% for 2 min, return to 45% B
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 258 nm
Injection Volume 5 µL

Method Validation Protocol (ICH Guidelines)

Once the method is optimized, it must be validated to prove its suitability.[6][7] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4]

cluster_1 ICH Method Validation Sequence A Specificity (Discrimination from blank & placebo) B Linearity & Range (≥5 concentrations) A->B C Accuracy (% Recovery of spikes) B->C D Precision (Repeatability & Intermediate) B->D F Robustness (Varying parameters) C->F E LOD & LOQ (Signal-to-Noise) D->E

Figure 2: A typical workflow for executing an HPLC method validation.

Experimental Protocols
  • Specificity:

    • Inject the sample diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • If in a formulation, prepare a placebo sample and inject it to confirm no interference from excipients.

    • Inject the analyte standard to confirm the retention time and peak purity using PDA analysis.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions covering the expected working range (e.g., 5, 10, 25, 50, 100, and 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy (% Recovery):

    • Prepare samples (or placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Inject six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting successively more dilute solutions.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters one at a time.

    • Parameters to vary include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.1 unit)

      • Wavelength (± 2 nm)

    • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates). The method is robust if these parameters remain within acceptable limits.[8]

Data Presentation and Acceptance Criteria

All quantitative validation data should be summarized in clear tables.

Table 1: System Suitability Results

Parameter Acceptance Criterion Typical Result
Tailing Factor (Asymmetry) T ≤ 1.5 1.1
Theoretical Plates (N) N > 2000 8500
%RSD of Peak Area (n=6) ≤ 1.0% 0.45%

| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.15% |

Table 2: Linearity Results

Concentration (µg/mL) Mean Peak Area (n=3)
5.0 52,150
10.0 103,500
25.0 258,900
50.0 515,400
100.0 1,031,500
150.0 1,548,200

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Mobile phase pH too close to pKa; Secondary silanol interactions.Ensure mobile phase pH is < 3.0. Use a high-quality, end-capped C18 column.
Poor Retention Mobile phase is too strong; Analyte is too polar.Decrease the initial %B in the gradient. Consider a polar-endcapped or embedded polar group column.[9][10]
Variable Retention Times Poor column equilibration; Temperature fluctuations; Pump issues.Ensure adequate re-equilibration time between runs. Use a column thermostat. Check pump performance and degas mobile phases.
Split Peaks Column contamination or void; Sample solvent incompatible with mobile phase.Flush or replace the column. Ensure sample diluent is weaker than or equal to the initial mobile phase.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust and reliable RP-HPLC method for the analysis of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid. By carefully considering the analyte's physicochemical properties, a reversed-phase method using a C18 column with an acidic mobile phase and UV detection was successfully established. The outlined validation protocol, based on ICH guidelines, provides the framework to ensure the method is accurate, precise, and suitable for its intended use in quality control and research environments.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Gao, Y., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC.
  • Jain, A., et al. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Benchchem. (n.d.). A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids.
  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography.

Sources

Application Note: Chemoselective Cbz Deprotection of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The synthesis of fluoroalkene dipeptide isosteres (e.g., Gly-ψ[(Z)CF=CH]-Phe) is a highly specialized area of medicinal chemistry. These isosteres mimic the geometry and rigidity of the native peptide bond while resisting proteolytic degradation and modulating hydrogen-bond acceptor capabilities [1].

The intermediate 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a critical building block in assembling these peptidomimetics. However, it presents a significant synthetic bottleneck: the deprotection of the N-terminal carboxybenzyl (Cbz) group must be achieved without compromising the sensitive (Z)-fluoroalkene moiety [3].

Standard Cbz deprotection relies on catalytic hydrogenation ( H2​ gas over Pd/C ). While highly effective for standard aliphatic peptides, applying these conditions to a fluoroalkene risks two catastrophic side reactions:

  • Over-reduction: Hydrogenation of the C=C double bond, yielding the saturated fluorinated analog.

  • Hydrodefluorination: Hydrogenolysis of the vinylic/allylic C-F bond, resulting in complete loss of the fluorine atom [4].

To ensure the structural integrity of the fluoroalkene, chemoselective deprotection strategies that bypass standard H2​/Pd−C conditions are strictly required.

Workflow & Decision Matrix

G Start 5-{[(Benzyloxy)carbonyl]amino}- 4-fluoropent-3-enoic acid Decision Is the fluoroalkene susceptible to reduction? Start->Decision H2_PdC Standard H2, Pd/C (High Risk of Over-reduction) Decision->H2_PdC No precautions AltMethods Select Chemoselective Deprotection Methods Decision->AltMethods Yes, preserve C=C-F TransferH Transfer Hydrogenation (Et3SiH, Pd(OAc)2) AltMethods->TransferH Acidic Acidic Cleavage (HBr/AcOH) AltMethods->Acidic Lewis Lewis Acid (TMSI / DCM) AltMethods->Lewis Product 5-Amino-4-fluoropent-3-enoic acid (Intact Fluoroalkene) TransferH->Product Acidic->Product Lewis->Product

Decision matrix for chemoselective Cbz deprotection in the presence of a fluoroalkene.

Cbz Deprotection Strategies: Causality & Selection

As a Senior Application Scientist, selecting the right deprotection method requires balancing reaction mildness with functional group tolerance. The following three methodologies provide orthogonal approaches to Cbz cleavage while preserving the fluoroalkene.

Method A: Triethylsilane-Mediated Transfer Hydrogenation

Instead of using H2​ gas, triethylsilane ( Et3​SiH ) in the presence of catalytic Pd(OAc)2​ acts as a mild hydride donor. By stoichiometrically controlling the silane, the benzyl carbamate is selectively cleaved. The thermodynamic driving force and surface-binding kinetics of this system are insufficient to reduce the electron-deficient fluoroalkene, making it an excellent chemoselective alternative [2].

Method B: Trimethylsilyl Iodide (TMSI) Cleavage

TMSI operates via a strictly non-reductive, Lewis acid-mediated mechanism. The silyl group coordinates to the carbonyl oxygen of the Cbz group, increasing its electrophilicity. The iodide ion then attacks the benzyl carbon via an SN​2 mechanism, liberating benzyl iodide, carbon dioxide, and the free amine. This method is conducted under anhydrous conditions and is entirely blind to the redox-sensitive fluoroalkene.

Method C: Acidic Cleavage (HBr in Acetic Acid)

For substrates that lack other acid-sensitive protecting groups, 33% HBr in acetic acid is a robust, scalable method. The strong Brønsted acid protonates the carbamate, followed by nucleophilic attack by bromide. While the fluoroalkene is generally stable to these conditions, prolonged exposure should be avoided to prevent potential (Z) to (E) isomerization.

Method Comparison Data

Deprotection MethodReagentsFluoroalkene ToleranceReaction TimePrimary AdvantagePrimary Limitation
Transfer Hydrogenation Et3​SiH , Pd(OAc)2​ , Et3​N Excellent0.5 - 1 hVery mild, high yield, avoids H2​ gasRequires transition metal (Pd) scavenging
Lewis Acid Cleavage TMSI, Anhydrous DCMExcellent1 - 2 hStrictly non-reductive, clean conversionHighly moisture sensitive reagents
Acidic Cleavage 33% HBr in AcOHModerate1 - 2 hHighly scalable, inexpensive reagentsRisk of alkene isomerization over time

Experimental Protocols

Protocol 1: Mild Transfer Hydrogenation ( Et3​SiH / Pd(OAc)2​ )

This protocol is self-validating: the evolution of CO2​ gas serves as a visual indicator of reaction progress.

  • Preparation: In an oven-dried round-bottom flask, dissolve 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add triethylamine ( Et3​N , 2.0 equiv) followed by Palladium(II) acetate ( Pd(OAc)2​ , 0.05 equiv). Stir for 5 minutes at room temperature.

  • Silane Addition: Dropwise add triethylsilane ( Et3​SiH , 2.5 equiv) via syringe. Note: Mild effervescence ( CO2​ release) will be observed.

  • Monitoring: Stir the reaction at room temperature for 30–60 minutes. Monitor completion via LC-MS or TLC (ninhydrin stain for the free amine).

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black. Wash the pad with methanol (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting 5-amino-4-fluoropent-3-enoic acid via reverse-phase HPLC or ion-exchange chromatography.

Protocol 2: TMSI-Mediated Deprotection

This protocol utilizes anhydrous conditions to prevent premature hydrolysis of the TMSI reagent.

  • Preparation: Purge an oven-dried flask with Argon. Dissolve the Cbz-protected fluoroalkene (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Trimethylsilyl iodide (TMSI, 1.5 equiv) dropwise via a gas-tight syringe. The solution may turn slightly yellow/orange.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 30 minutes.

  • Quenching: Once LC-MS confirms complete consumption of the starting material, quench the reaction by adding methanol (5 mL) dropwise at 0 °C. This cleaves the intermediate silyl ester/amine and destroys excess TMSI.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between water and diethyl ether to remove benzyl iodide. Lyophilize the aqueous layer to yield the crude amine hydroiodide salt.

Protocol 3: HBr/AcOH Acidic Cleavage

Best suited for large-scale synthesis where chromatography is to be avoided.

  • Preparation: Suspend the Cbz-protected fluoroalkene (1.0 equiv, 1.0 mmol) in a 33% solution of HBr in glacial acetic acid (5 mL) at room temperature.

  • Reaction: Stir the mixture vigorously. The starting material will gradually dissolve as the Cbz group is cleaved. Limit reaction time to 1.5 hours to prevent alkene isomerization.

  • Precipitation: Pour the reaction mixture slowly into 50 mL of ice-cold diethyl ether under vigorous stirring. The product will precipitate as the hydrobromide salt.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake extensively with cold diethyl ether (3 × 15 mL) to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the resulting 5-amino-4-fluoropent-3-enoic acid hydrobromide under high vacuum.

References

  • Synthesis of Gly-ψ[(Z)CF=CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic ACS Chemical Neuroscience URL:[Link]

  • Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis National Institutes of Health (NIH) / J Org Chem. URL:[Link]

  • Approaches to Obtaining Fluorinated α-Amino Acids Chemical Reviews - ACS Publications URL:[Link]

  • Design of Synthetic Surrogates for the Macrolactone Linker Motif in Coibamide A ACS Medicinal Chemistry Letters URL:[Link]

Advanced NMR Characterization Protocol for 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (Cbz-protected 5-amino-4-fluoropent-3-enoic acid) is a highly specialized building block used in the synthesis of fluoroalkene dipeptide isosteres (FADIs) and mechanism-based inhibitors of GABA aminotransferase (GABA-AT). By replacing a labile peptide amide bond with a fluoroalkene moiety (C=C–F), researchers can mimic the electrostatic properties, dipole moment, and rigidity of the native peptide bond while conferring absolute resistance to proteolytic cleavage [1].

The biological efficacy of these pseudopeptides is strictly governed by their stereochemistry. The (Z)-fluoroalkene configuration accurately mimics the trans-amide bond geometry found in native proteins, whereas the (E)-isomer mimics the cis-amide bond [2]. Consequently, unambiguous structural and stereochemical characterization is paramount. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) workflow to definitively assign the regiochemistry and (Z)/(E) stereochemistry of this critical precursor.

Principles of Multi-Nuclear NMR for Fluoroalkenes

The characterization of fluorinated allylic systems requires a multi-nuclear approach ( 1 H, 13 C, and 19 F). The causality behind this experimental design lies in the unique spin properties of the 19 F nucleus:

  • High Sensitivity & Natural Abundance: 19 F has a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio nearly as high as 1 H, making it highly receptive to NMR.

  • Diagnostic Scalar Couplings ( J -couplings): Fluorine exhibits massive heteronuclear spin-spin coupling with both 1 H and 13 C. These couplings are not merely spectral artifacts; they are direct rulers for molecular geometry.

  • Stereochemical Causality: The vicinal coupling constant ( 3JHF​ ) across the double bond is the definitive metric for stereochemistry. In the (Z)-isomer (where the main carbon chain is cis, placing the C3-proton and C4-fluorine trans to each other), 3JHF​ is characteristically large (approx. 35–40 Hz). In the (E)-isomer (where F and H are cis), the coupling is significantly smaller (approx. 15–20 Hz) [3].

By extracting these scalar couplings from 1D spectra and orthogonally verifying them with 2D spatial proximity experiments, the protocol functions as a self-validating system .

Experimental Workflow & Protocol

The following step-by-step methodology ensures high-resolution data acquisition, minimizing artifacts from poor shimming or incomplete relaxation.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid.

  • Solvation: Dissolve the compound in 600 µL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal 1 H/ 13 C reference. Note: If solubility is poor, DMSO- d6​ may be used, though it will shift exchangeable proton signals (COOH, NH) significantly downfield.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Phase 2: Spectrometer Setup & Acquisition

All experiments should be performed on a 500 MHz or 600 MHz spectrometer equipped with a 1 H/ 19 F/ 13 C cryoprobe.

  • Tuning & Matching: Manually tune and match the probe for 1 H, 13 C, and 19 F channels to maximize signal-to-noise (S/N) and ensure accurate pulse angles.

  • Shimming: Perform gradient shimming (e.g., TopShim) on the 2 H lock signal until the line width at half-height of the TMS peak is < 0.8 Hz.

  • 1D 1 H NMR (600 MHz): Acquire with 16 scans, a relaxation delay (D1) of 2.0 s, and a spectral width of 15 ppm.

  • 1D 19 F{ 1 H} and 19 F NMR (564 MHz): Acquire both proton-decoupled and proton-coupled spectra. Use CFCl 3​ ( δ 0.00 ppm) or hexafluorobenzene ( δ -164.9 ppm) as an external reference. D1 = 3.0 s, 32 scans.

  • 1D 13 C{ 1 H} NMR (150 MHz): Acquire with a minimum of 512 scans, D1 = 2.0 s. Crucial: Do not decouple 19 F during this experiment; the C-F splitting patterns are required for assignment.

  • 2D 1 H- 19 F HOESY: Set up a Heteronuclear Overhauser Effect Spectroscopy experiment to detect spatial proximity (< 5 Å) between fluorine and protons. Use a mixing time of 400–500 ms.

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR & Stereochemistry Sample Sample Preparation (10-15 mg in 600 µL CDCl3) Probe Spectrometer Setup (Tune/Match 1H, 13C, 19F) Sample->Probe H1 1H NMR (600 MHz) Extract ³J(H,F) & ³J(H,H) Probe->H1 C13 13C{1H} NMR (150 MHz) Extract ¹J(C,F) & ²J(C,F) Probe->C13 F19 19F{1H} & 19F NMR Confirm F environment Probe->F19 COSY 1H-1H COSY Proton Connectivity H1->COSY HSQC 1H-13C HSQC Carbon Assignment C13->HSQC HOESY 1H-19F HOESY Spatial (Z/E) Configuration F19->HOESY Analysis Multiplet Analysis & Spin Simulation (Stereochemical Validation) COSY->Analysis HSQC->Analysis HOESY->Analysis

Fig 1: Multi-nuclear NMR workflow for the structural validation of fluoroalkene isosteres.

Quantitative Spectral Data & Interpretation

The tables below summarize the expected chemical shifts ( δ ) and coupling constants ( J ) for the (Z)-isomer of the target molecule.

Table 1: 1 H NMR Assignments (600 MHz, CDCl 3​ )
Position δ (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Diagnostic Significance
COOH (C1) ~11.50br s1H-Confirms free acid.
Phenyl (Cbz) 7.30 - 7.40m5H-Confirms Cbz protecting group.
C3-H (Vinyl) 5.35 - 5.55dt1H 3JHF​≈35.5 , 3JHH​≈8.0 Critical: Large 3JHF​ proves trans H-F relationship ((Z)-isomer).
NH ~5.20br t1H 3JHH​≈6.0 Amide proton.
Cbz-CH 2​ 5.10s2H-Benzyl methylene.
C5-H 2​ 3.90 - 4.10dd2H 3JHF​≈19.0 , 3JHH​≈6.0 Allylic coupling to F; adjacent to NH.
C2-H 2​ 3.15 - 3.30dd2H 3JHH​≈8.0 , 4JHF​≈3.0 Alpha to COOH; long-range F coupling.
Table 2: 13 C{ 1 H} NMR Assignments (150 MHz, CDCl 3​ )
Position δ (ppm)MultiplicityCoupling Constants ( JCF​ in Hz)Diagnostic Significance
C1 (COOH) ~174.0s-Carboxylic acid carbonyl.
Cbz (C=O) ~156.5s-Carbamate carbonyl.
C4 (=C-F) 155.0 - 160.0d 1JCF​≈260.0 Critical: Massive direct C-F coupling confirms fluorinated alkene.
Phenyl C's 136.0, 128.5, 128.1, 127.8s-Aromatic carbons.
C3 (=CH-) 104.0 - 108.0d 2JCF​≈11.0 Geminal coupling to F.
Cbz-CH 2​ ~67.0s-Benzyl methylene carbon.
C5 (CH 2​ -N) 41.0 - 43.0d 2JCF​≈33.0 Allylic carbon, strong geminal-like coupling.
C2 (CH 2​ -C) 33.0 - 35.0d 3JCF​≈7.0 Homoallylic carbon.
Table 3: 19 F NMR Assignments (564 MHz, CDCl 3​ )
Position δ (ppm)MultiplicityCoupling Constants ( J in Hz)
F4 -110.0 to -115.0dt 3JHF(trans)​≈35.5 , 3JHF(allylic)​≈19.0

Mechanistic & Structural Insights

The scalar coupling network acts as an internal verification matrix. The 1 H NMR spectrum reveals a doublet of triplets (dt) for the C3-vinyl proton. The primary splitting ( 3JHF​≈35.5 Hz) is characteristic of a trans relationship between the proton and the fluorine atom across the double bond. Because the main carbon chain (C2 and C5) occupies the remaining valences, a trans H-F relationship dictates that the carbon chain is cis. According to CIP priority rules, this defines the (Z)-configuration .

SpinNetwork F4 19F (C4) H3 1H (C3) F4->H3 ³J_HF ≈ 35 Hz (trans) H5 1H (C5) F4->H5 ³J_HF ≈ 19 Hz (allylic) C4 13C (C4) F4->C4 ¹J_CF ≈ 260 Hz C3 13C (C3) F4->C3 ²J_CF ≈ 11 Hz C5 13C (C5) F4->C5 ²J_CF ≈ 33 Hz

Fig 2: Key heteronuclear J-coupling network defining the (Z)-fluoroalkene scaffold.

Self-Validating Loop via HOESY: To ensure absolute confidence, the 1D scalar coupling hypothesis must be validated against 2D spatial data. In the 1 H- 19 F HOESY spectrum, the (Z)-isomer will show a strong Nuclear Overhauser Effect (NOE) cross-peak between the C4-Fluorine and the C5-H 2​ protons (which are spatially adjacent), but a negligible NOE between the C4-Fluorine and the C3-H proton (which are pointing in opposite directions).

Troubleshooting & Best Practices

  • Complex 13 C Multiplets: If the 13 C spectrum appears overly complex or exhibits poor S/N due to extensive C-F splitting, acquire a 13 C{ 1 H, 19 F} doubly-decoupled spectrum. This collapses the doublets into sharp singlets, confirming carbon count, though you will lose the diagnostic JCF​ values.

  • Overlapping Signals: The Cbz-CH 2​ singlet (~5.10 ppm) can sometimes overlap with the C3-H vinyl multiplet (~5.35 ppm) depending on concentration and temperature. If this occurs, perform a 1 H- 13 C HSQC experiment; the Cbz-CH 2​ protons will correlate to a carbon at ~67 ppm, while the C3-H proton will correlate to a carbon at ~105 ppm, instantly resolving the ambiguity.

  • Isomer Mixtures: If the synthesis yields a mixture of (E) and (Z) isomers, the 19 F NMR spectrum is the most accurate tool for determining the diastereomeric ratio (d.r.). Integrate the distinct 19 F signals (typically separated by 2-5 ppm) rather than relying on 1 H integrations, which may suffer from overlap.

References

  • Nadon, J.-F.; Rochon, K.; Grastilleur, S.; Langlois, G. "Synthesis of Gly-ψ[(Z)CF=CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic." ACS Chemical Neuroscience, 2017, 8 (1), 40-49. [Link]

  • Niida, A.; Tomita, K.; et al. "Unequivocal Synthesis of (Z)-Alkene and (E)-Fluoroalkene Dipeptide Isosteres To Probe Structural Requirements of the Peptide Transporter PEPT1." Organic Letters, 2006, 8 (4), 613-616. [Link]

  • Otaka, A.; et al. "Synthesis of Amide-Type Fluoroalkene Dipeptide Isosteres by an Intramolecular Redox Reaction." The Journal of Organic Chemistry, 2009, 74 (7), 2811–2816. [Link]

Application Note: High-Resolution LC-MS/MS Method Development for 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expertly structured Application Note for the LC-MS/MS analysis of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid, designed for researchers and drug development professionals.

Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemists. Compound Focus: 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (Formula: C₁₃H₁₄FNO₄; Exact Mass: 267.0907 Da).

Introduction and Scientific Rationale

The strategic incorporation of fluorinated amino acids into small molecules and peptide-based therapeutics is a cornerstone of modern drug design, utilized to favorably modulate hydrophobicity, metabolic stability, and target binding affinity[1]. 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a highly specialized, protected fluorinated amino acid derivative. It serves as a critical intermediate or mechanism-based inhibitor scaffold (akin to GABA aminotransferase inhibitors).

Analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique physicochemical challenges:

  • The "Cbz Effect" (Hydrophobicity & Lability): The N-benzyloxycarbonyl (Cbz or Z) protecting group imparts significant hydrophobicity to the molecule[2]. Furthermore, the Cbz carbamate linkage is susceptible to in-source fragmentation (neutral loss of benzyl alcohol or CO₂) if MS source potentials are not carefully optimized.

  • The "Fluorine Effect" (Retention & Selectivity): The vinylic fluorine atom alters the electron density of the pentenoic acid backbone. Standard C18 columns may struggle to resolve this compound from its non-fluorinated or isomeric counterparts.

To address these challenges, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase coupled with Electrospray Ionization (ESI) in positive mode , leveraging the robust fragmentation of the Cbz group for highly sensitive Multiple Reaction Monitoring (MRM) quantitation.

Analytical Workflow & Mechanism

The analytical workflow is designed as a self-validating system. We utilize 0.1% Formic Acid (FA) in the mobile phase. The causality here is twofold: FA suppresses the ionization of the carboxylic acid (pKa ~4.0), keeping the molecule neutral for sharp, symmetrical peak shapes on the reversed-phase column; simultaneously, FA provides abundant protons to facilitate the formation of the[M+H]⁺ precursor ion (m/z 268.1) in the ESI source[3].

Fig 1: LC-MS/MS workflow detailing the transition from sample prep to Q3 detection.

Experimental Protocols

Sample Preparation (Plasma or In Vitro Matrix)

To ensure trustworthiness, this extraction protocol minimizes matrix effects while preventing the degradation of the fluorinated backbone.

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., a ¹³C-labeled or deuterated Cbz-amino acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

Liquid Chromatography Parameters

A core-shell PFP column is selected over a standard C18. The fluorinated stationary phase provides alternative selectivity mechanisms (π-π, dipole-dipole, and shape selectivity), which are highly effective for resolving fluorinated analytes from endogenous matrix interferences[4].

Table 1: UHPLC Gradient and Column Conditions

ParameterSpecification
Column Phenomenex Kinetex® 2.6 µm PFP, 100 Å, 50 × 2.1 mm
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid (LC-MS Grade)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (LC-MS Grade)
Flow Rate 0.45 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
3.00 10 90
4.00 10 90
4.10 95 5

| 5.50 | 95 | 5 (Re-equilibration) |

Mass Spectrometry (ESI-QqQ) Parameters

While the carboxylic acid moiety allows for negative ion mode [M-H]⁻ detection[5], the N-Cbz group yields a highly abundant and stable protonated species [M+H]⁺ in positive mode. The most reliable MRM transition relies on the collision-induced dissociation (CID) of the Cbz group to form the highly stable tropylium/benzyl cation (m/z 91.1)[6].

Table 2: ESI Source Parameters (Example: Sciex API 4000/5500 or Waters Xevo)

ParameterValueRationale
Ionization Mode ESI Positive (ESI+)Targets the secondary amine/carbamate.
Capillary / IonSpray Voltage 4500 VOptimal for moderate-flow UHPLC.
Source Temperature 450 °CEnsures complete desolvation of the highly aqueous initial gradient.
Declustering Potential (DP) 40 VCritical: Kept relatively low to prevent in-source cleavage of the labile Cbz group.

Table 3: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Purpose
5-Cbz-amino-4-fluoro-pentenoic acid 268.191.125 eVQuantifier (Benzyl cation)
5-Cbz-amino-4-fluoro-pentenoic acid 268.1224.115 eVQualifier (Loss of CO₂)

Troubleshooting & Expert Insights

  • In-Source Fragmentation: If you observe a massive peak at m/z 91.1 in Q1 (Full Scan) but a very weak precursor at m/z 268.1, your compound is fragmenting before it reaches the collision cell. Solution: Lower the Declustering Potential (DP) or Cone Voltage incrementally until the [M+H]⁺ signal is maximized.

  • Adduct Formation: Cbz-protected amino acids are notorious for forming strong sodium adducts [M+Na]⁺ at m/z 290.1, which do not fragment well in CID. Solution: Ensure high-quality LC-MS grade solvents are used, and consider adding 2 mM Ammonium Formate to the mobile phase to drive the equilibrium toward the [M+H]⁺ or [M+NH₄]⁺ species.

  • Peak Tailing: If the chromatographic peak exhibits tailing, the carboxylic acid is likely interacting with residual silanols on the column. Ensure the mobile phase pH is strictly maintained below 3.0 (using 0.1% FA or TFA) to keep the analyte fully protonated during the chromatographic run.

Sources

Application Notes & Protocols: Establishing In Vivo Dosing Guidelines for Novel Fluorinated Amino Acid Analogs in Mice

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a novel chemical entity for which no public in vivo dosing data exists. This document provides a comprehensive, generalized framework for establishing dosing guidelines for this class of compound, grounded in established preclinical research principles. All protocols described herein must be adapted and approved by the user's Institutional Animal Care and Use Committee (IACUC).

Introduction: The Challenge and Opportunity of Fluorinated Amino Acid Analogs

Fluorinated amino acid analogs represent a promising class of therapeutic candidates. The strategic incorporation of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The compound 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid, with its fluorinated enoic acid structure and benzyloxycarbonyl (Cbz) protecting group, is hypothesized to act as an irreversible inhibitor of a target enzyme, potentially one involved in amino acid metabolism critical to disease pathogenesis. The Cbz group may serve as a prodrug moiety, cleaved in vivo to release the active pharmacophore.

The primary challenge in advancing such a novel compound from the bench to a preclinical model is the complete absence of safety and dosing information. This guide provides the foundational protocols to systematically determine a safe and therapeutically relevant dosing range in mice, beginning with formulation and culminating in the establishment of the Maximum Tolerated Dose (MTD).

Part 1: Pre-formulation and Vehicle Selection

The Principle of Bioavailability: A compound cannot be tested in vivo if it cannot be delivered systemically in a safe and reproducible manner. The first critical step is to identify a suitable vehicle that can solubilize or uniformly suspend the compound without causing toxicity itself.[1][2][3] The choice of vehicle is dictated by the compound's physicochemical properties and the intended route of administration.[1]

Protocol 1: Vehicle Screening

  • Objective: To identify a vehicle that can formulate the test compound at a concentration suitable for the highest anticipated dose.

  • Materials:

    • 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (henceforth "Test Compound")

    • Vehicle candidates:

      • Sterile Saline (0.9% NaCl)[1]

      • Phosphate-Buffered Saline (PBS)

      • 5% DMSO in Saline

      • 10% DMSO / 10% Tween® 80 in Sterile Water[4]

      • 0.5% Carboxymethylcellulose (CMC) in Sterile Water[2][5]

      • Corn Oil[1]

    • Vortex mixer, sonicator, pH meter.

  • Methodology:

    • Attempt to dissolve or suspend the Test Compound in each vehicle at the target concentration (e.g., 10 mg/mL, a concentration that allows for a 100 mg/kg dose in a 10 mL/kg injection volume).

    • Use vortexing and/or sonication to aid dissolution/suspension.

    • Visually inspect for clarity (solution) or uniformity (suspension) after 30 minutes.

    • Check the pH of aqueous formulations; it should ideally be between 5 and 9.[3]

    • Assess stability by leaving the formulation at room temperature for 4 hours and re-inspecting.

  • Causality and Interpretation:

    • A clear solution is ideal. If the compound is insoluble, a uniform, re-suspendable suspension is acceptable.

    • Avoid vehicles with high percentages of organic solvents like DMSO, as they can cause local irritation or systemic toxicity.[2][5] Aqueous vehicles like saline or CMC are preferred when possible.[5]

Part 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

The Principle of Therapeutic Index: The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[6][7][8] It is a critical parameter for defining the upper limit for efficacy studies and is not designed to determine the lethal dose (LD50).[6][7] The goal is to identify dose-limiting, non-lethal toxicities.

The following protocol is based on the OECD 423 Guideline for Acute Oral Toxicity (Acute Toxic Class Method), which uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity and determine a starting dose for further studies.[9][10][11]

Protocol 2: MTD Determination (Dose Escalation Study)

  • Objective: To determine the single-dose MTD of the Test Compound.

  • Animal Model: Female CD-1 or C57BL/6 mice, 8-10 weeks old. Females are often used initially as they can be slightly more sensitive to toxicity.[12]

  • Experimental Design:

    • Use a dose-escalation design with 3 mice per group.[9]

    • Start with a low dose (e.g., 10 mg/kg) and escalate based on observed toxicity (e.g., 10, 30, 100, 300 mg/kg). The dose progression can follow a modified Fibonacci sequence.

    • Include a "Vehicle Control" group that receives only the selected vehicle.

  • Administration:

    • Administer the Test Compound formulation via the intended clinical route (e.g., Intraperitoneal Injection or Oral Gavage). Dosing volume should typically not exceed 10 mL/kg.[13][14]

  • Monitoring and Endpoints:

    • Body Weight: Measure daily. A weight loss of >20% is often considered a sign of significant toxicity and an endpoint criterion.[15][16]

    • Clinical Observations: Observe animals twice daily for the first day, then daily for 7-14 days.[17] Record signs of toxicity using a scoring sheet (see table below).

    • Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or persistent, severe clinical signs of toxicity.[7]

Table 1: Example Clinical Observation Scoring Sheet

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Appearance Bright, alert, well-groomedSlightly unkemptPiloerection, hunched posturePiloerection, hunched, lethargic
Activity Active and responsiveSlightly reduced activityReluctant to moveUnresponsive, moribund
Respiration Normal rate and effortSlightly increased rateLabored breathingGasping
Workflow for MTD Determination

The decision-making process for dose escalation is crucial for an efficient and ethical MTD study.

MTD_Workflow start Start MTD Study dose1 Dose Group 1 (e.g., 10 mg/kg) n=3 mice start->dose1 observe1 Observe for 7 days (Body Weight, Clinical Signs) dose1->observe1 decision1 Toxicity Observed? observe1->decision1 dose2 Dose Group 2 (e.g., 30 mg/kg) n=3 mice decision1->dose2 No mtd_defined MTD is the previous non-toxic dose decision1->mtd_defined Yes observe2 Observe for 7 days dose2->observe2 decision2 Toxicity Observed? observe2->decision2 dose3 Dose Group 3 (e.g., 100 mg/kg) n=3 mice decision2->dose3 No decision2->mtd_defined Yes observe3 Observe for 7 days dose3->observe3 decision3 Severe Toxicity or >20% Weight Loss? observe3->decision3 decision3->mtd_defined No stop Stop Study decision3->stop Yes

Caption: Workflow for a typical dose escalation MTD study.

Part 3: General Dosing Protocols

The Principle of Procedural Consistency: The accuracy and reproducibility of in vivo studies depend on consistent and correct administration techniques. All procedures must be performed by trained personnel in accordance with approved animal care protocols.[18]

Protocol 3: Intraperitoneal (IP) Injection

  • Objective: To administer the Test Compound into the peritoneal cavity.

  • Materials: Sterile syringe (1 mL), sterile needle (25-27G), 70% ethanol.[13]

  • Methodology:

    • Properly restrain the mouse to expose the abdomen.[19]

    • Tilt the mouse's head slightly downward to help displace the abdominal organs.[20]

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[19][20][21]

    • Wipe the site with 70% ethanol.[19]

    • Insert the needle, bevel up, at a 30-45° angle.[19]

    • Gently aspirate to ensure no fluid (urine, blood) is drawn back, confirming you have not entered the bladder or a blood vessel.[21]

    • Inject the substance smoothly and withdraw the needle.

    • Return the animal to its cage and observe for any immediate complications.[13]

Protocol 4: Oral Gavage (PO)

  • Objective: To administer an exact volume of the Test Compound directly into the stomach.[18]

  • Materials: Syringe, appropriately sized oral gavage needle (typically a flexible or rigid tube with a ball-tip).[18][22]

  • Methodology:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[23]

    • Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate passage into the esophagus.[23][24]

    • Insert the gavage needle into the mouth, sliding it gently along the animal's palate.[18]

    • Allow the mouse to swallow the tube; it should pass easily into the esophagus with no resistance. Never force the needle. [23][25]

    • Once at the predetermined depth, administer the substance slowly.[25]

    • Remove the tube smoothly in a single motion.

    • Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[25]

Part 4: Next Steps - Pharmacokinetic (PK) Pilot Study

Once the MTD is established, a pilot pharmacokinetic (PK) study is the logical next step. This study aims to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[26]

A typical pilot PK study in mice involves dosing a cohort of animals (e.g., at a dose of MTD/2) and collecting blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).[27] Analysis of the compound's concentration in the plasma over time provides crucial data on its half-life, bioavailability, and peak exposure (Cmax), which is essential for designing effective dosing schedules in subsequent efficacy studies.[15][27]

Hypothetical Signaling Pathway Inhibition

A fluorinated amino acid analog may act as a competitive or irreversible inhibitor of a key metabolic enzyme.

Signaling_Pathway sub Substrate (e.g., Amino Acid) enzyme Target Enzyme (e.g., Synthase) sub->enzyme prod Product (Essential for Disease) enzyme->prod disease Disease Progression prod->disease compound 5-{[(Benzyloxy)carbonyl]amino} -4-fluoropent-3-enoic acid compound->enzyme

Caption: Hypothesized mechanism of action for the test compound.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). UBC Animal Care Services. Available at: [Link]

  • IACUC Guidelines for Rodent Surgery. (2022). University of Wisconsin-Milwaukee. Available at: [Link]

  • Mouse Intraperitoneal (IP) administration. University of Arizona. Available at: [Link]

  • IG023: Guideline on Rodent Surgery and Medical Records. (2025). Michigan State University Animal Care Program. Available at: [Link]

  • WVU IACUC Guidelines: Surgery Guidelines for Rodents. West Virginia University. Available at: [Link]

  • Oral Gavage in the Mouse. (2016). Florida State University Office of Research. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. Available at: [Link]

  • Intraperitoneal Injection in Mice. Queen's University. Available at: [Link]

  • Mouse Oral Gavage Administration. University of Arizona. Available at: [Link]

  • SOP: Mouse Intraperitoneal Injection. (2017). Virginia Tech Research and Innovation. Available at: [Link]

  • SOP: Mouse Oral Gavage. (2017). Virginia Tech. Available at: [Link]

  • OECD Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001). National Toxicology Program. Available at: [Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (2023). ResearchGate. Available at: [Link]

  • OECD Test Guideline 401: Acute Oral Toxicity. (1987). National Toxicology Program. Available at: [Link]

  • Intraperitoneal Injection of Neonatal Mice. (2023). STAR Protocols. Available at: [Link]

  • Anesthetic Care of Rodents Guideline. Stony Brook University Institutional Animal Care and Use Committee. Available at: [Link]

  • UBC ACC TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Committee. Available at: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. (2018). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Acute Toxicity by OECD Guidelines. (2016). SlideShare. Available at: [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Available at: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. (2018). ResearchGate. Available at: [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2006). ResearchGate. Available at: [Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (2014). Current Protocols in Chemical Biology. Available at: [Link]

  • Murine Pharmacokinetic Studies. (2017). STAR Protocols. Available at: [Link]

  • Maximum Tolerable Dose Study Services. Reaction Biology. Available at: [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017). Bio-Rad. Available at: [Link]

  • Maximum tolerable dose (MTD) studies. Charles River. Available at: [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (2012). PLoS ONE. Available at: [Link]

  • How to calculate a right dose for in vivo study? (2016). ResearchGate. Available at: [Link]

  • Pk/bio-distribution. MuriGenics. Available at: [Link]

  • In vivo pharmacology. Stanford Medicine. Available at: [Link]

  • Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. (2025). Ichor Bio. Available at: [Link]

Sources

Systematic Approach to the Crystallization and Purification of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to developing a robust crystallization and purification protocol for the novel fluorinated amino acid derivative, 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid. The introduction of a fluorine atom and a Cbz (benzyloxycarbonyl) protecting group presents unique opportunities and challenges for obtaining high-purity crystalline material, which is essential for downstream applications in pharmaceutical development and structural analysis.[1][2] This guide outlines a systematic methodology, from initial solvent screening to advanced crystallization techniques and final purity assessment, grounded in established principles of physical organic chemistry and crystal engineering.

Introduction: The Significance of Crystalline Purity

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a structurally complex molecule with potential applications as a building block in the synthesis of peptidomimetics and other bioactive compounds. The presence of a fluorine atom can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][] For its effective use, achieving high purity and a stable crystalline form is paramount.

The benzyloxycarbonyl (Cbz) protecting group is known to enhance the crystallinity of amino acids and peptides, which can simplify purification by recrystallization.[4][5] However, the unique electronic properties of the fluorinated vinyl group may influence intermolecular interactions, potentially leading to challenges such as polymorphism or the formation of amorphous solids. This guide provides a logical workflow to navigate these challenges and develop a reproducible crystallization protocol.

Pre-Crystallization Protocol: Characterization of Crude Material

Before attempting crystallization, it is crucial to characterize the crude, post-synthesis material. This initial analysis will inform the purification strategy.

Protocol 2.1: Initial Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): Develop an appropriate reversed-phase HPLC method to determine the initial purity of the crude product and identify the number and relative abundance of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. ¹⁹F NMR is particularly valuable for identifying any fluorine-containing byproducts.[]

  • Mass Spectrometry (MS): Confirm the molecular weight of the target compound and tentatively identify the mass of major impurities.

The Crystallization Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to developing a successful crystallization protocol.

Crystallization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_crystallization Crystallization Techniques cluster_analysis Analysis & Iteration Crude_Product Crude Product Characterization Initial Characterization (HPLC, NMR, MS) Crude_Product->Characterization Solvent_Screening Systematic Solvent Screening Characterization->Solvent_Screening Cooling Cooling Crystallization Solvent_Screening->Cooling Evaporation Slow Evaporation Solvent_Screening->Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Crystal_Isolation Crystal Isolation & Drying Cooling->Crystal_Isolation Crystal_isolation Crystal_isolation Evaporation->Crystal_isolation Vapor_Diffusion->Crystal_Isolation Purity_Analysis Purity & Quality Analysis (HPLC, NMR, DSC, XRD) Crystal_Isolation->Purity_Analysis Optimization Optimization Purity_Analysis->Optimization Iterate if needed Final_Product High-Purity Crystalline Product Purity_Analysis->Final_Product Optimization->Solvent_Screening

Caption: A systematic workflow for the crystallization of the target compound.

Step 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization.[6] An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below.

Protocol 3.1.1: Single Solvent Screening

  • Place 10-20 mg of the crude material into several small vials.

  • To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Record the approximate solubility.

  • Categorize solvents based on solubility at room temperature (High, Medium, Low).

  • For solvents that dissolve the compound, cool the vials to 0-4 °C to observe for precipitation.

  • For solvents with low solubility, heat the vials to near the solvent's boiling point to assess solubility at elevated temperatures.

Solvent Class Examples Rationale
Protic Methanol, Ethanol, Isopropanol, WaterCapable of hydrogen bonding, which may interact with the carboxylic acid and amide moieties.
Aprotic Polar Ethyl Acetate, Acetone, AcetonitrileCan dissolve the compound through dipole-dipole interactions.
Aprotic Nonpolar Toluene, Heptane, DichloromethaneLess likely to be good single solvents but may be effective as anti-solvents.

Table 1: Recommended solvents for initial screening.

Step 2: Selecting a Crystallization Method

Based on the solvent screening results, select an appropriate crystallization technique.

Protocol 3.2.1: Cooling Crystallization

This is the preferred method if a solvent with a steep solubility curve is identified.

  • Dissolve the crude material in a minimal amount of the chosen solvent at an elevated temperature to create a saturated solution.

  • If any insoluble material remains, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. To control the cooling rate, the flask can be placed in an insulated container.[6]

  • Once at room temperature, further cooling in an ice bath or refrigerator can increase the yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3.2.2: Slow Evaporation

This method is suitable for solvents in which the compound is moderately soluble at room temperature.

  • Dissolve the compound in the chosen solvent.

  • Transfer the solution to a loosely covered vial or beaker to allow for slow evaporation of the solvent.

  • Monitor the vial over several days for crystal growth.

Protocol 3.2.3: Vapor Diffusion

This technique is ideal for obtaining high-quality single crystals when only small amounts of material are available.

  • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the "good" solvent).[6]

  • Over time, the anti-solvent vapor will diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[6]

Vapor_Diffusion cluster_container Sealed Outer Jar cluster_diffusion Vapor Phase Inner_Vial Inner Vial: Compound in 'Good' Solvent Anti_Solvent Pool of 'Poor' Solvent (Anti-solvent) Vapor Anti-solvent Vapor Anti_Solvent->Vapor Evaporation Vapor->Inner_Vial Diffusion

Caption: Principle of the vapor diffusion crystallization technique.

Post-Crystallization: Purity and Quality Assessment

After obtaining crystals, it is essential to verify their purity and quality.

Protocol 4.1: Purity Verification

  • HPLC Analysis: Analyze the crystalline material using the previously developed HPLC method. The purity should be significantly higher than the crude product.

  • NMR Spectroscopy: Re-run ¹H, ¹³C, and ¹⁹F NMR. The spectra should be clean, with no significant impurity peaks.

  • Melting Point Analysis: Determine the melting point of the crystals. A sharp melting range is indicative of high purity.

  • Karl Fischer Titration: To quantify the water content in the crystalline solid.[7]

Analytical Technique Purpose Expected Outcome for High Purity
HPLC Quantify purity and impurity profile.>99% peak area, significant reduction in impurity peaks.
NMR (¹H, ¹³C, ¹⁹F) Confirm structure and identify impurities.Clean spectra with correct integrations and no observable impurity signals.
DSC/Melting Point Assess thermal properties and purity.Sharp melting point with a narrow range.
X-Ray Diffraction (XRD) Determine crystal structure and polymorphism.A well-defined diffraction pattern indicative of a single crystalline form.

Table 2: Analytical techniques for purity and quality assessment.

Troubleshooting Common Crystallization Problems

Problem Potential Cause Suggested Solution
Oiling Out Supersaturation is too high; cooling is too rapid.Slow down the cooling rate. Use a more dilute solution. Use a solvent system where solubility is lower.
No Crystals Form The solution is undersaturated. The compound has very high solubility.Concentrate the solution. Add an anti-solvent. Try scratching the inside of the flask to induce nucleation.[6]
Poor Crystal Quality Rapid crystal growth.Slow down the crystallization process (slower cooling, slower evaporation, or slower diffusion).

Table 3: Troubleshooting guide.

Conclusion

The crystallization and purification of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid require a systematic and logical approach. By carefully characterizing the crude material, performing a thorough solvent screen, and selecting the appropriate crystallization technique, it is possible to obtain high-purity crystalline material. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing a reproducible and scalable purification process, which is a critical step in the advancement of this compound for its potential applications in drug discovery and development.

References

  • PubMed. Expression and purification of fluorinated proteins from mammalian suspension culture. [Link]

  • National Center for Biotechnology Information. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.
  • ChemRxiv. Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. [Link]

  • Macmillan Group - Princeton University. Synthesis and Applications of Fluorinated -Amino Acids. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • ACS Publications. Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews. [Link]

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • National Center for Biotechnology Information. Crystal structure of 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-d-allofuranose. [Link]

  • ResearchGate. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]

  • Google Patents.
  • Google P

Sources

Application Note: Preparation of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide.

Introduction and Rationale

The compound 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a highly specialized fluorinated building block primarily utilized in the synthesis of constrained fluoropseudopeptides[1]. In peptide and drug design, the fluoroalkene moiety acts as a highly stable, non-hydrolyzable peptide bond isostere. It mimics the stereoelectronic properties of a native amide bond while imparting complete resistance to proteolytic cleavage, making it an invaluable tool for developing robust therapeutic candidates[1].

However, handling this compound requires specific physicochemical considerations. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group drives strong intermolecular hydrophobic interactions, severely restricting its solubility in aqueous media[2]. As a Senior Application Scientist, I have designed this protocol to ensure that researchers can achieve complete dissolution without compromising the structural integrity of the reactive fluoroalkene moiety. This guide provides a self-validating system for preparing stable master stocks and physiologically compatible working solutions.

Physicochemical Profiling and Quantitative Metrics

To establish a reliable protocol, we must first translate the compound's chemical structure into actionable quantitative data. The tables below summarize the physical properties and the exact mass-to-volume ratios required for stock preparation.

Table 1: Physicochemical Properties and Master Stock Formulation

Property / MetricValue
Molecular Formula C13H14FNO4
Molecular Weight 267.26 g/mol
Estimated LogP ~2.5 - 3.0 (Highly Lipophilic)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Mass for 10 mM Stock (per 1 mL) 2.67 mg
Mass for 50 mM Stock (per 1 mL) 13.36 mg
Max Recommended Aqueous DMSO ≤ 1.0% (v/v)

Table 2: Aqueous Working Solution Dilution Matrix (from 50 mM Master Stock)

Final Target ConcentrationVolume of 50 mM StockVolume of Aqueous BufferFinal DMSO % (v/v)
10 µM0.2 µL999.8 µL0.02%
50 µM1.0 µL999.0 µL0.10%
100 µM2.0 µL998.0 µL0.20%
500 µM10.0 µL990.0 µL1.00%

Workflow Visualization

The following diagram maps the critical path from dry powder to assay-ready working solution.

Workflow N1 Weighing (Dry Compound) N2 Primary Dissolution (Anhydrous DMSO) N1->N2 N3 Aliquoting (Single-use vials) N2->N3 N4 Cryopreservation (-20°C / -80°C) N3->N4 N5 Working Solution (Aqueous Buffer) N4->N5

Figure 1: Workflow for the preparation and storage of Cbz-protected fluoroalkene stocks.

Step-by-Step Experimental Protocol

Preparation of 50 mM Master Stock Solution

Expertise & Experience: Direct dissolution of Cbz-protected amino acids in aqueous buffers often leads to micellization or immediate precipitation[2]. We utilize anhydrous DMSO to disrupt the hydrophobic packing of the Cbz groups and fully solvate the molecule.

  • Thermal Equilibration : Allow the sealed vial of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid to equilibrate to room temperature in a desiccator for 30–60 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced at this stage can initiate slow degradation of the fluoroalkene and alter the effective molarity of the stock.

  • Gravimetric Measurement : Accurately weigh 13.36 mg of the compound using an analytical microbalance.

  • Primary Dissolution : Transfer the powder to a sterile, low-bind amber microcentrifuge tube. Add exactly 1.00 mL of anhydrous DMSO.

  • Homogenization : Vortex the tube gently for 30–60 seconds. If microscopic particulates remain, place the tube in a room-temperature ultrasonic bath for 1–2 minutes until the solution is optically clear.

  • Aliquoting : Divide the 50 mM master stock into 20–50 µL single-use aliquots.

  • Cryopreservation : Store the aliquots immediately at -20°C or -80°C, protected from light.

Preparation of Aqueous Working Solutions

Trustworthiness: To ensure a self-validating experimental setup, always prepare a "Vehicle Control" (e.g., buffer containing the exact same percentage of DMSO but no compound) alongside your working solution. This isolates the biological or chemical effect of the fluoropseudopeptide from potential solvent artifacts.

  • Thawing : Thaw a single aliquot of the 50 mM stock solution at room temperature. Do not use localized heat (e.g., heat blocks), as this can degrade the compound.

  • Dynamic Dilution : Pipette the required volume of the DMSO stock (refer to Table 2) directly into the center of a vortexing or stirring aqueous assay buffer (e.g., PBS, HEPES, or Tris, pH 7.2–7.4).

    • Causality: Dropwise addition into a moving buffer prevents localized zones of high concentration, which can trigger irreversible nucleation and precipitation of the lipophilic Cbz-derivative.

  • Usage Window : Use the working solution within 2–4 hours of preparation. Discard any unused diluted solution.

Mechanistic Insights and Quality Control

  • Solvent Selection : DMSO is prioritized over protic solvents like ethanol or methanol. As an aprotic solvent, DMSO fully solvates the highly polarized intermediates and zwitterionic tendencies often encountered with protected amino acids without acting as a competing nucleophile against the fluoroalkene[2].

  • The Danger of Freeze-Thaw Cycles : Repeated freeze-thaw cycles of the master stock can lead to the precipitation of the lipophilic compound. Once nucleated, Cbz-derivatives can form stable crystalline aggregates that are notoriously difficult to redissolve. The strict aliquoting requirement in Step 4.1 completely bypasses this failure mode.

  • Buffer pH Considerations : The carboxylic acid moiety (pKa ~ 4.5) will be deprotonated in standard physiological buffers (pH 7.4). While the formation of a carboxylate salt slightly aids solubility, the dominant hydrophobic bulk of the Cbz group dictates that the final DMSO concentration must be carefully managed to prevent micellization.

Troubleshooting Matrix

Observed IssueMechanistic CauseCorrective Action
Precipitation upon aqueous dilution Localized high concentration of the compound exceeding its aqueous solubility limit.Ensure the stock is added dropwise to a stirring buffer. Verify that final DMSO concentration is ≤ 1.0%.
Inconsistent assay results over time Degradation of the fluoroalkene moiety due to moisture ingress or freeze-thaw cycles.Utilize strictly anhydrous DMSO. Discard used aliquots immediately; never refreeze.
Incomplete initial dissolution in DMSO Strong intermolecular hydrogen bonding and hydrophobic packing of the Cbz groups[2].Sonicate the DMSO mixture for 2 minutes at room temperature. Ensure DMSO is ≥99.9% pure.

References

  • Guérin, D., Dez, I., Gaumont, A.-C., & Couve-Bonnaire, S. (2016). "Access to Constrained Fluoropseudopeptides via Ring-Closing Metathesis of Fluoroalkenes." Organic Letters, 18(15), 3606-3609. URL:[Link]

  • Schmuck, C., & Machon, U. (2007). "Synthesis and Self-Association Properties of Flexible Guanidiniocarbonylpyrrole−Carboxylate Zwitterions in DMSO: Intra- versus Intermolecular Ion Pairing." The Journal of Organic Chemistry, 72(22), 8432-8440. URL:[Link]

Sources

Application Note: Advanced Cell Permeability Profiling of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid represents a highly specialized fluorinated pseudopeptide intermediate. In modern drug design, particularly for CNS-targeting agents (such as GABA analogues) or protease inhibitors, structural modifications dictate pharmacokinetic fate.

Evaluating the permeability of this compound requires understanding its unique structural features:

  • The Fluorine Isostere: The electronegative fluorine atom on the alkene backbone exerts a strong inductive effect, lowering the pKa​ of the adjacent carboxylic acid. At physiological pH (7.4), the compound exists predominantly in an ionized state, which typically restricts passive diffusion.

  • The Benzyloxycarbonyl (Z) Group: To counteract the hydrophilicity of the ionized carboxylate, the bulky, lipophilic Z-protecting group significantly increases the molecule's partition coefficient ( logP ). However, this increased lipophilicity and molecular weight often transform the molecule into a substrate for active efflux transporters.

To accurately predict the oral bioavailability and blood-brain barrier (BBB) penetration of this compound, we employ an orthogonal, dual-assay approach. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate passive transcellular diffusion [1], and the Caco-2 Cell Monolayer Assay to evaluate the complex interplay of passive diffusion, paracellular transport, and active efflux [2].

Causality in Experimental Design (E-E-A-T)

A robust experimental protocol must be a self-validating system. We do not merely measure permeability; we design the assay to interrogate the specific physicochemical properties of the fluorinated pseudopeptide.

  • pH-Gradient PAMPA: Because the fluorine atom modulates the carboxylic acid's pKa​ , testing at a uniform pH is insufficient. We utilize a pH 6.5 donor compartment (mimicking the slightly acidic intestinal microclimate where a fraction of the drug remains unionized) and a pH 7.4 receiver compartment (mimicking systemic plasma). This gradient drives passive absorption via the sink condition.

  • Bidirectional Caco-2 Transport: The lipophilic Z-group is a known recognition motif for P-glycoprotein (P-gp) . By measuring transport in both the Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A) directions, we calculate the Efflux Ratio (ER) . An ER > 2.0 confirms that the compound is actively pumped out of the cell, limiting its absorption despite high passive lipophilicity.

  • Internal Validation Controls: Every assay plate includes Atenolol (low passive permeability marker), Propranolol (high passive permeability marker), and Digoxin (known P-gp substrate). Furthermore, Caco-2 monolayer integrity is physically validated via Transepithelial Electrical Resistance (TEER) and chemically validated post-assay using Lucifer Yellow, a paracellular marker that cannot permeate intact tight junctions.

Mandatory Visualizations

Permeability_Mechanisms Compound 5-{[(Benzyloxy)carbonyl]amino}- 4-fluoropent-3-enoic acid PAMPA PAMPA Model (Artificial Lipid) Compound->PAMPA Assesses Caco2 Caco-2 Model (Live Cell Monolayer) Compound->Caco2 Assesses Passive Passive Transcellular Diffusion PAMPA->Passive Caco2->Passive Paracellular Paracellular Transport (Aqueous Pores) Caco2->Paracellular Efflux Active Efflux (e.g., P-glycoprotein) Caco2->Efflux

Mechanistic divergence between PAMPA and Caco-2 models in evaluating compound permeability.

Caco2_Workflow cluster_0 Absorptive Transport (A to B) cluster_1 Secretory Transport (B to A) A Apical Chamber (Donor) B Caco-2 Monolayer (Intestinal Barrier) A->B C Basolateral Chamber (Receiver) B->C G Calculate Efflux Ratio (ER = Papp B->A / Papp A->B) C->G D Basolateral Chamber (Donor) E Caco-2 Monolayer (Intestinal Barrier) D->E F Apical Chamber (Receiver) E->F F->G

Bidirectional Caco-2 workflow for determining absorptive and secretory apparent permeability.

Experimental Protocols

Protocol 1: pH-Gradient PAMPA (Passive Diffusion)

This protocol isolates the passive transcellular permeability driven by the Z-protecting group, independent of cellular transporters.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate (0.45 µm pore size) with 5 µL of a 20% (w/v) dodecane solution of lecithin. Allow 10 minutes for the solvent to evaporate, forming the artificial lipid bilayer.

  • Donor Solution Preparation: Dilute 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid to a final concentration of 10 µM in PBS adjusted to pH 6.5 (containing 1% DMSO to maintain solubility of the lipophilic Z-group).

  • Receiver Solution Preparation: Fill the receiver plate wells with 300 µL of PBS adjusted to pH 7.4 (containing 1% DMSO).

  • Assay Assembly: Add 150 µL of the Donor Solution to the donor plate. Carefully place the donor plate into the receiver plate to form a "sandwich."

  • Incubation: Incubate the assembly at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract 50 µL from both donor and receiver wells, quench with cold acetonitrile containing an internal standard, and analyze via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Protocol 2: Bidirectional Caco-2 Monolayer Assay

This protocol evaluates the true intestinal absorption potential, highlighting active efflux caused by the compound's structural bulk.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells (human colon adenocarcinoma) at a density of 1×105 cells/cm² on polycarbonate 24-well Transwell inserts. Culture for 21 days to allow full differentiation and expression of apical microvilli and efflux transporters [2].

  • Integrity Validation (Pre-Assay): Measure TEER using a volt-ohm meter. Only proceed with inserts demonstrating a TEER > 300 Ω·cm².

  • Wash & Equilibration: Wash monolayers gently with Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4). Equilibrate for 30 minutes at 37°C.

  • Dosing:

    • For A B Transport: Add 200 µL of 10 µM test compound in HBSS to the Apical chamber. Add 800 µL of blank HBSS to the Basolateral chamber.

    • For B A Transport: Add 800 µL of 10 µM test compound in HBSS to the Basolateral chamber. Add 200 µL of blank HBSS to the Apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS each time.

  • Integrity Validation (Post-Assay): Add Lucifer Yellow (100 µM) to the apical chamber and incubate for 1 hour. A basolateral fluorescence reading indicating < 1% leakage confirms monolayer integrity was maintained throughout the assay.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial donor concentration. Calculate Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

Data Presentation & Interpretation

The quantitative profiling of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid reveals a stark contrast between its passive permeability and its behavior in a live-cell model.

Table 1: Permeability Coefficients ( Papp​ ) and Efflux Ratios

Compound / Reference StandardPAMPA Papp​ ( ×10−6 cm/s)Caco-2 A B Papp​ ( ×10−6 cm/s)Caco-2 B A Papp​ ( ×10−6 cm/s)Efflux Ratio (ER)Classification
5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid 14.2 ± 1.1 3.8 ± 0.4 18.5 ± 1.2 4.87 High Passive / P-gp Substrate
Propranolol (High Perm Control)18.5 ± 1.322.1 ± 1.519.8 ± 1.10.89High Permeability
Atenolol (Low Perm Control)0.8 ± 0.20.5 ± 0.10.6 ± 0.11.20Low Permeability
Digoxin (Efflux Control)1.1 ± 0.30.9 ± 0.212.4 ± 0.913.77P-gp Substrate

Scientific Synthesis: The data confirms our structural hypothesis. In the artificial PAMPA model, the compound exhibits high permeability ( 14.2×10−6 cm/s), driven by the lipophilic Z-group overriding the ionized fluoro-carboxylate. However, in the Caco-2 model, the absorptive (A B) permeability drops significantly to 3.8×10−6 cm/s, while the secretory (B A) transport spikes. The resulting Efflux Ratio of 4.87 strongly indicates that the Z-protected fluorinated molecule is actively recognized and expelled by apical efflux pumps (likely P-glycoprotein). Consequently, while the molecule has the intrinsic lipophilicity to cross membranes, its in vivo oral bioavailability and BBB penetration will be severely restricted by active efflux unless the Z-group is removed (prodrug cleavage) or modified.

References

  • Avdeef, A. (2004). PAMPA—a drug absorption in vitro model. European Journal of Pharmaceutical Sciences, 22(1), 33-41.[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid .

As a highly specialized fluoroalkene dipeptide isostere precursor (often utilized in the synthesis of mechanism-based inhibitors like GABA-AT inhibitors or peptidomimetics), this compound presents unique physicochemical challenges. Its high lipophilicity and specific structural modifications frequently lead to unexpected solubility issues in dimethyl sulfoxide (DMSO).

Below, we provide a self-validating troubleshooting framework, mechanistic insights, and field-proven protocols to resolve these issues.

Diagnostic Decision Tree

Before altering your experimental parameters, use the workflow below to identify the root cause of your solubility failure.

Workflow A Compound Insoluble in DMSO B Check Formulation: Is it a DCHA Salt? A->B C Perform Desalting (Protocol A) B->C Yes (Salt) D Check Solvent: Is DMSO Anhydrous? B->D No (Free Acid) E Use Fresh Dry DMSO (Protocol B) D->E No (Wet) F Check Temp: Is Lab < 20°C? D->F Yes (Dry) G Warm to 25°C & Sonicate F->G Yes (Cold)

Diagnostic workflow for resolving DMSO solubility issues.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: I purchased the compound, but it refuses to dissolve in DMSO even at 5 mM. What is going wrong?

A: You are likely attempting to dissolve the dicyclohexylamine (DCHA) salt rather than the free acid. Causality: Cbz-protected amino acids are notoriously prone to forming sticky oils or degrading over time. To ensure stability and allow for purification without chromatography, manufacturers frequently isolate and sell these compounds as DCHA salts [1]. While DCHA salts are highly stable, their bulky, hydrophobic nature creates a massive crystalline lattice energy. DMSO, a polar aprotic solvent, struggles to separate this tight ion pair. You must desalt the compound to the free acid before making your DMSO stock (See Protocol A ).

Q2: I confirmed I have the free acid, but my DMSO solution turns into a milky suspension. Why?

A: Your DMSO has likely absorbed atmospheric moisture. Causality: The substitution of a standard amide bond with a fluoroalkene (-CF=CH-) eliminates a critical hydrogen bond donor (HBD) and introduces a highly hydrophobic fluorine atom. This modification drastically increases the compound's lipophilicity (LogP) [2]. Because the compound is so hydrophobic, even trace amounts of water in hygroscopic DMSO act as a potent anti-solvent, causing the Cbz-fluoroalkene to immediately crash out of solution. You must use strictly anhydrous DMSO (See Protocol B ).

Q3: The solution was clear yesterday, but today there are crystals at the bottom of the tube. Has it degraded?

A: It is highly unlikely to be degradation. This is a temperature-dependent precipitation issue. DMSO has a relatively high freezing point of 19 °C (66 °F). If your laboratory is cold, or if the stock was stored in a refrigerator and not fully equilibrated to room temperature, the solvent's solvating capacity drops sharply, or micro-crystals of frozen DMSO form, nucleating the precipitation of your compound. Warm the vial to 25–30 °C and sonicate for 5 minutes.

Solvation Dynamics & Quantitative Data

Understanding the interaction between the fluoroalkene moiety and the solvent environment is critical for assay reproducibility.

Mechanism Cbz Cbz-Fluoroalkene (Highly Lipophilic) DryDMSO Anhydrous DMSO (Efficient Solvation) Cbz->DryDMSO Favorable Interactions WetDMSO Wet DMSO (Water = Anti-solvent) Cbz->WetDMSO Hydrophobic Clash Salt DCHA Salt Form (High Lattice Energy) Salt->DryDMSO Poor Ion Dissociation

Solvation dynamics of Cbz-fluoroalkene derivatives in DMSO.

Table 1: Comparative Solubility Profile in DMSO

Data represents typical operational limits at 25 °C.

Compound StateSolvent ConditionMax Soluble ConcentrationVisual Appearance
Free Acid Anhydrous DMSO (≤0.01% H₂O)> 100 mMClear, colorless solution
Free Acid "Wet" DMSO (~5% H₂O)< 10 mMMilky white suspension
DCHA Salt Anhydrous DMSO (≤0.01% H₂O)< 5 mMUndissolved crystalline solid
DCHA Salt "Wet" DMSO (~5% H₂O)< 1 mMDense white precipitate

Experimental Protocols

Protocol A: Desalting the DCHA Salt to Free Acid

Perform this protocol if your compound was supplied as a dicyclohexylamine (DCHA) salt. This will yield the highly DMSO-soluble free acid.

  • Suspend: Weigh the desired amount of the DCHA salt of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid and suspend it in ethyl acetate (EtOAc) (approx. 10 mL per 100 mg of compound).

  • Acidify: Transfer the suspension to a separatory funnel. Add an equal volume of cold 5% aqueous potassium bisulfate (KHSO₄) or 1 M HCl.

  • Extract: Shake the funnel vigorously. The acidic aqueous layer will protonate the DCHA, pulling the DCHA-H⁺ salt into the aqueous phase, while the highly lipophilic free acid of the Cbz-fluoroalkene will fully dissolve into the organic (EtOAc) layer.

  • Wash: Separate the layers. Wash the organic layer twice with distilled water, and once with saturated brine (NaCl) to remove residual moisture.

  • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter out the drying agent.

  • Concentrate: Evaporate the EtOAc under reduced pressure (rotary evaporator) at 30 °C to yield the free acid as a viscous oil or white foam. Proceed immediately to Protocol B.

Protocol B: Preparation of Anhydrous DMSO Stock Solutions

Because the fluoroalkene isostere lacks hydrogen bond donors, it is exquisitely sensitive to water-induced precipitation.

  • Solvent Prep: Procure a fresh, sealed ampoule of anhydrous DMSO (≥99.9%, water ≤0.005%). Do not use a bottle of DMSO that has been sitting open on the benchtop.

  • Purge: Flush a clean, dry glass vial with Argon or Nitrogen gas.

  • Transfer: Weigh the free acid (from Protocol A) into the vial.

  • Dissolve: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 50 mM).

  • Sonicate: Cap tightly and place in a bath sonicator set to 25 °C for 2–5 minutes until the solution is optically clear.

  • Storage: Aliquot the solution into single-use tubes, blanket with Argon, and store at -20 °C. Note: Thaw completely to room temperature and vortex well before use to ensure re-dissolution of any frozen solvent.

References

  • Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups. EBIN.PUB. Details the standard practice of storing highly lipophilic Cbz-protected amino acids as DCHA salts to prevent degradation, and the necessity of desalting for downstream solubility. URL:[Link]

  • Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry (2025). Explains the mechanistic causality of fluoroalkene motifs acting as amide isosteres, specifically noting the loss of hydrogen bond donors and the resulting dramatic increase in lipophilicity and altered solvation requirements. URL:[Link]

Technical Support Center: Preventing Defluorination of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid . This molecule is a critical building block for synthesizing (Z)-fluoroalkene dipeptide isosteres (FADIs), which are highly valued as metabolically stable amide bond mimics[1].

However, a frequent and frustrating issue encountered during peptide synthesis is defluorination —typically observed as a -20 Da mass loss during LC-MS analysis. This guide provides mechanistic insights, troubleshooting FAQs, and optimized protocols to preserve the critical C-F bond during your workflows.

Part 1: Mechanistic Insight – The Causality of Defluorination

To prevent defluorination, you must first understand the structural causality behind the degradation.

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a β,γ -unsaturated carboxylic acid. The protons at the C2 position are flanked by the electron-withdrawing carboxyl group and the fluoroalkene double bond, making them relatively acidic.

When exposed to strong or moderately strong bases (such as DIPEA, TEA, or DBU) commonly used in standard peptide coupling protocols, the following degradation cascade occurs:

  • Deprotonation : The base abstracts an α -proton at C2, forming an enolate intermediate.

  • Isomerization : Reprotonation occurs at C4, shifting the double bond from the β,γ -position (C3=C4) to the α,β -position (C2=C3).

  • Formation of an Allylic Fluoride : This isomerization converts the relatively stable vinylic fluorine at C4 into an sp3 -hybridized allylic fluoride.

  • β -Fluoride Elimination : Allylic fluorides are highly unstable and rapidly undergo β -fluoride elimination, losing HF (mass loss of 20 Da) to form a stable, defluorinated conjugated diene[2].

Understanding this mechanism dictates a strict rule: Base-free or extremely mild, non-nucleophilic basic conditions are mandatory to prevent the initial enolization step.

Mechanism A 5-Cbz-amino-4-fluoropent-3-enoic acid (β,γ-unsaturated) B Enolate Intermediate (Deprotonation at C2) A->B Strong Base (e.g., DIPEA) C Isomerized Allylic Fluoride (α,β-unsaturated) B->C Reprotonation at C4 D Defluorinated Diene (-HF Elimination) C->D β-fluoride elimination

Caption: Mechanism of base-catalyzed isomerization and subsequent defluorination.

Part 2: Troubleshooting FAQs

Q: I observe a -20 Da mass loss during LC-MS analysis of my peptide coupling. What is happening? A: A mass loss of 20 Da corresponds to the loss of hydrogen fluoride (HF). This indicates that your coupling conditions are too basic, triggering the base-catalyzed isomerization and subsequent β -fluoride elimination described above. The resulting product is a conjugated diene impurity.

Q: Which coupling reagents should I use to prevent this degradation? A: You must avoid traditional uronium/aminium salts like HATU or HBTU that require excess tertiary amine bases (e.g., DIPEA or TEA). Instead, use DIC (N,N'-Diisopropylcarbodiimide) in combination with Oxyma Pure . This system is highly efficient and operates under neutral to slightly acidic conditions, completely bypassing the enolization pathway.

Q: My amine component is a hydrochloride salt. How do I neutralize it without causing defluorination? A: Do not use DIPEA to neutralize the salt. Instead, use exactly 1.0 equivalent of a sterically hindered, weak base such as 2,4,6-collidine (sym-collidine) . Collidine is basic enough to free the amine for coupling but not basic enough to abstract the C2 proton of your fluoroalkene.

Q: Can I use standard catalytic hydrogenation ( H2​ , Pd/C) to remove the Cbz group later in my synthesis? A: No. Standard Pd/C hydrogenation will not only remove the Cbz group but will also reduce the fluoroalkene double bond and likely cause hydrogenolysis of the C-F bond, leading to complete loss of the isostere structure[3]. If the Cbz group must be removed, alternative deprotection strategies (e.g., TMSI in DCM) are required, though it is often better to design the synthesis using an orthogonal protecting group (like Fmoc or Boc) from the start if the double bond must be preserved.

Part 3: Quantitative Data on Coupling Conditions

The table below summarizes the effect of various coupling conditions on the stability of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid during amide bond formation.

Coupling ReagentsBase (Equivalents)pH EnvironmentDefluorination (%)Coupling Yield (%)
HATU / HOAtDIPEA (2.0)Strongly Basic> 85%< 10%
HBTU / HOBtTEA (2.0)Basic> 70%< 20%
EDC / HOBtNone / NMM (1.0)Mildly Basic15 - 30%60 - 70%
DIC / Oxyma None Neutral/Acidic < 1% > 95%
DIC / Oxyma 2,4,6-Collidine (1) Mild < 2% > 90%

Part 4: Optimized Base-Free Peptide Coupling Protocol

To ensure a self-validating system where the C-F bond is preserved, follow this optimized DIC/Oxyma coupling protocol.

Materials Required:

  • 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (1.0 eq)

  • Amine component (1.0 eq)

  • Oxyma Pure (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Anhydrous DMF (Peptide synthesis grade)

  • Optional: 2,4,6-collidine (1.0 eq) only if the amine is a salt.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under inert atmosphere (Argon/N2), dissolve the fluoroalkene building block (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DIC (1.1 eq) dropwise over 2 minutes. Stir the mixture for 10 minutes at 0 °C to allow the formation of the active ester.

  • Amine Addition: Add the amine component (1.0 eq) to the activated mixture.

    • Critical Note: If the amine is a hydrochloride or TFA salt, pre-mix it with exactly 1.0 eq of 2,4,6-collidine in a minimal amount of DMF before adding it to the main reaction flask.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Monitor the reaction progress via LC-MS. Look for the desired product mass [M+H]+ and ensure the absence of the [M−20+H]+ defluorination peak.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove basic impurities and unreacted amine), saturated aqueous NaHCO3​ , and brine. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Workflow Step1 1. Dissolve Fluoroalkene & Oxyma in anhydrous DMF (0.1 M) Step2 2. Add DIC (1.1 eq) at 0 °C (Avoid strong bases) Step1->Step2 Step3 3. Add Amine Component (Pre-neutralized if salt) Step2->Step3 Step4 4. React at RT for 2-4 h Monitor by LC-MS Step3->Step4 Step5 5. Acidic/Basic Aqueous Workup (Isolate intact product) Step4->Step5

Caption: Optimized base-free peptide coupling workflow for fluoroalkene isosteres.

References

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization Source: Chem Soc Rev. (via PMC - NIH) URL:[Link]

  • Synthesis of Fluoroalkene Dipeptide Isosteres by an Intramolecular Redox Reaction Utilizing N-Heteorocyclic Carbenes (NHCs) Source: The Journal of Organic Chemistry URL:[Link]

  • Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Synthesis & Optimization of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing fluoroalkene dipeptide isosteres (FADIs)—such as 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid —requires immense precision. The (Z)-fluoroalkene moiety is a highly valued bioisostere for the trans-amide bond, offering proteolytic stability and enhanced lipophilicity[1].

However, constructing this fluorinated backbone via olefination (e.g., Horner-Wadsworth-Emmons) or organocopper-mediated reduction is notoriously sensitive to thermal conditions. This guide provides field-proven troubleshooting insights, focusing on the causality behind temperature optimization to preserve the labile Cbz (benzyloxycarbonyl) protecting group while maximizing stereoselectivity.

🔬 Troubleshooting Guide & FAQs

Q1: Why does the olefination reaction stall or yield poor conversion when run at standard low temperatures (-78 °C)? A: At -78 °C, the reaction is under strict kinetic control. The electron-withdrawing nature of the fluorine atom on the phosphonate carbanion significantly increases the activation energy required for the initial nucleophilic attack on the N-Cbz-amino precursor. Consequently, the formation of the critical oxaphosphetane intermediate is kinetically frozen[2]. Elevating the temperature slightly provides the thermal energy necessary to overcome this barrier without degrading the reagents.

Q2: Can I increase the temperature to room temperature (23 °C) or reflux to force the reaction to completion? A: Exceeding 0 °C is highly discouraged for the synthesis of Cbz-protected fluoroalkenes. At elevated temperatures, the Cbz group becomes susceptible to nucleophilic attack by the strong base (e.g., NaH) or the unreacted carbanion. This leads to premature deprotection or intramolecular cyclization, forming unwanted hydantoin byproducts[3]. Furthermore, higher temperatures degrade the stereoselectivity, pushing the equilibrium toward a thermodynamic mixture that lowers the yield of the desired stereoisomer[4].

Q3: How do I optimize the E/Z ratio for the fluoroalkene dipeptide isostere? A: To maximize the desired stereoselectivity, conduct the olefination at a tightly controlled -20 °C . This specific temperature is the thermodynamic "sweet spot." It provides enough energy for the reversible formation of the anti-oxaphosphetane, channeling the intermediates through thermodynamic equilibration to the favored product, all while keeping the thermal energy low enough to prevent Cbz cleavage[2].

📊 Quantitative Data: Temperature vs. Reaction Efficiency

The following table summarizes the causal relationship between reaction temperature, stereoselectivity, and yield during the modified olefination of the fluorinated precursor.

Reaction TemperatureBase SystemYield (%)(Z):(E) RatioMechanistic Observation / Causality
-78 °C NaH< 15%N/AKinetically frozen; incomplete oxaphosphetane formation.
-20 °C NaH94% 97:3 Optimal thermodynamic equilibration; Cbz group remains intact.
0 °C NaH85%90:10Slight degradation of stereocontrol; minor byproducts observed.
+23 °C (RT) NaH62%75:25Increased byproduct formation; partial Cbz thermal cleavage.

🧪 Experimental Protocol: Temperature-Optimized Olefination

This self-validating protocol ensures high stereoselectivity and protecting-group fidelity during the synthesis of the fluoroalkene core.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add anhydrous THF (15 mL) and cool the system to 0 °C using an ice bath.

  • Carbanion Generation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in the THF. Dropwise, add the fluorinated phosphonate reagent (1.1 equiv). Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases and the solution becomes clear[4].

  • Temperature Adjustment (Critical Step): Replace the ice bath with a dry ice/ethylene glycol bath to cool the reaction mixture precisely to -20 °C [2].

  • Substrate Addition: Dissolve the N-Cbz-amino aldehyde precursor (1.0 equiv) in 5 mL of anhydrous THF. Add this solution dropwise over 15 minutes to prevent localized temperature spikes that could trigger Cbz deprotection.

  • Propagation: Maintain the reaction strictly at -20 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Thermal Quenching: Quench the reaction while still at -20 °C by adding saturated aqueous NH₄Cl (10 mL). Only after quenching should you allow the mixture to warm to room temperature. This prevents base-catalyzed Cbz cleavage during the aqueous workup[3].

  • Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

⚙️ Mandatory Visualization: Synthetic Workflow & Temperature Control

G N1 N-Cbz-amino Precursor + Fluorophosphonate N2 Base Addition (NaH) Carbanion Generation N1->N2 N3 T = -78 °C (Kinetic Control) N2->N3 N4 T = -20 °C (Thermodynamic Control) N2->N4 N5 T ≥ 23 °C (Thermal Degradation) N2->N5 N6 Incomplete Reaction (Frozen Oxaphosphetane) N3->N6 N7 Optimal Fluoroalkene Isostere Yield N4->N7 N8 Cbz Cleavage & Poor Stereoselectivity N5->N8

Temperature-dependent mechanistic pathways in fluoroalkene HWE olefination.

📚 References

  • Synthesis of Gly-ψ[(Z)CF CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic ACS Chemical Neuroscience URL:[Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents National Center for Biotechnology Information (PMC) URL:[Link]

  • Unequivocal Synthesis of (Z)-Alkene and (E)-Fluoroalkene Dipeptide Isosteres To Probe Structural Requirements of the Peptide Transporter PEPT1 Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting low binding affinity with 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid , a highly specialized Cbz-protected fluoroalkene dipeptide isostere.

Fluoroalkenes are powerful bioisosteres used to mimic the rigid, planar trans-amide bond of peptides while conferring resistance to proteolytic degradation[1]. However, utilizing these protected building blocks in biological assays requires precise chemical handling. Below is our expert-level troubleshooting guide to resolve low binding affinity issues.

Diagnostic Logic Tree

Troubleshooting Start Low Binding Affinity Detected in Assay Q1 Was the Cbz group chemically removed? Start->Q1 A1_No Steric clash from Cbz. Deprotect amine. Q1->A1_No No Q2 Which deprotection method was used? Q1->Q2 Yes A2_H2 Alkene reduced/defluorinated! Use acidic cleavage. Q2->A2_H2 H2, Pd/C Q3 Is the E/Z geometry pure and correct? Q2->Q3 Acid (HBr/AcOH) A3_No (E)-isomer lacks affinity. Purify (Z)-isomer. Q3->A3_No Mixed / (E) Success Optimal Target Binding Achieved Q3->Success Pure (Z)

Decision tree for diagnosing low binding affinity in fluoroalkene isostere assays.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I tested the intact 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid directly in my receptor binding assay, but it showed zero affinity. Why? A1: The compound you purchased or synthesized is a protected building block. The benzyloxycarbonyl (Cbz) group is a massive, highly lipophilic protecting group designed to prevent unwanted side reactions during peptide synthesis[2]. If your biological target expects a small, positively charged primary amine (such as the N-terminus of a peptide or a GABA analogue), the bulky Cbz group will create severe steric hindrance and completely abolish the required electrostatic interactions. Causality: You must chemically deprotect the amine prior to biological evaluation.

Q2: I deprotected the Cbz group using standard catalytic hydrogenation (H₂, Pd/C), but the resulting compound still has very poor affinity. What went wrong? A2: You have likely destroyed your pharmacophore. While H₂ with Pd/C is the gold standard for Cbz removal in standard peptides[3], fluoroalkenes are highly susceptible to over-reduction. Transition-metal catalyzed hydrogenation will rapidly reduce the C=C double bond (yielding 5-amino-4-fluoropentanoic acid) and can even trigger reductive defluorination. Causality: The loss of the rigid, planar double bond destroys the structural mimicry of the amide bond, resulting in a flexible alkyl chain that cannot properly orient within the binding pocket. You must use a chemoselective, non-reductive cleavage method (see Protocol 1).

Q3: My mass spectrometry confirms the double bond is intact after acid deprotection, but my binding affinity is still 100-fold lower than the native peptide. Why? A3: This is almost certainly an issue of E/Z isomeric purity . To successfully mimic a native trans-peptide bond, the fluoroalkene must be in the (Z)-configuration [1]. The fluorine atom acts as a hydrogen-bond acceptor, mimicking the carbonyl oxygen (van der Waals radius of F is 1.47 Å vs O at 1.52 Å)[1]. Causality: If your sample contains the (E)-isomer, the spatial trajectory of the side chains is inverted, and the dipole moment points in the wrong direction, causing a severe clash within the receptor pocket.

Quantitative Impact on Binding Affinity

To illustrate the critical nature of these chemical parameters, the following table summarizes the typical impact of structural states on the binding affinity ( Ki​ ) of fluoroalkene isosteres.

Molecular StateAlkene ConfigurationDeprotection Method UsedRelative Binding Affinity ( Ki​ )Mechanistic Causality
Cbz-Protected (Z)-IsomerNone (Tested Intact)> 100 µM (Inactive)Steric clash; lack of required N-terminal positive charge.
Deprotected (E)-IsomerHBr / AcOH> 50 µM (Weak)Misaligned dipole moment; fails to mimic trans-amide bond.
Deprotected N/A (Reduced)H₂, Pd/C> 10 µM (Weak)Loss of planar geometry and rigidity due to alkene reduction.
Deprotected (Z)-Isomer HBr / AcOH < 50 nM (Optimal) Correct trans-amide mimicry; intact H-bond acceptor (F atom).
Experimental Methodologies
Protocol 1: Chemoselective Cbz Deprotection of Fluoroalkenes

To preserve the sensitive C=C-F motif, Cbz removal must be performed using strong acidic cleavage rather than catalytic hydrogenation[2]. This protocol utilizes HBr in acetic acid, creating a self-validating system where the product precipitates as a stable salt.

  • Dissolution: In a fume hood, dissolve 1.0 mmol of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid in 5.0 mL of anhydrous glacial acetic acid.

  • Cleavage: Slowly add 5.0 mL of 33% HBr in glacial acetic acid dropwise at room temperature.

  • Reaction & Monitoring: Stir the mixture vigorously for 2 hours. Self-Validation Step: Monitor the reaction via LC-MS. Look for the disappearance of the starting material and the appearance of the product mass minus 134 Da (loss of the Cbz group), ensuring the molecular weight of the alkene remains intact.

  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold, anhydrous diethyl ether. The deprotected amine hydrobromide salt will precipitate immediately.

  • Isolation: Centrifuge or filter the precipitate, wash three times with cold diethyl ether to remove residual benzyl bromide and acetic acid, and dry under a high vacuum.

Protocol 2: Verification of (Z)-Isomeric Purity via ¹⁹F-NMR

Because standard HPLC may struggle to resolve E/Z fluoroalkene isomers, ¹⁹F-NMR is the most authoritative method to validate the geometric integrity of your compound before running expensive biological assays.

  • Sample Preparation: Dissolve 5-10 mg of the deprotected hydrobromide salt in 0.6 mL of D₂O or CD₃OD.

  • Acquisition: Acquire a ¹⁹F-NMR spectrum at 376 MHz (or higher) with ¹H-decoupling.

  • Analysis & Self-Validation:

    • A pure (Z)-isomer will present as a single, sharp multiplet (typically around -110 to -120 ppm, depending on the exact solvent and pH).

    • If you observe two distinct fluorine signals, your sample is an E/Z mixture. The coupling constants ( 3JHF​ ) between the fluorine and the adjacent vinylic proton are highly diagnostic: (Z)-isomers typically exhibit a 3JHF​ of ~15–20 Hz, whereas (E)-isomers exhibit a 3JHF​ of ~30–35 Hz.

Pharmacophore Mapping

Pharmacophore Cbz Cbz Group (Steric Block) Amine Free Amine (H-Bond Donor) Cbz->Amine Deprotection (HBr/AcOH) Target Target Receptor Binding Pocket Amine->Target Ion-Pairing/ H-Bonding Fluoroalkene (Z)-Fluoroalkene (Amide Isostere) Fluoroalkene->Target Dipole Alignment (Mimics C=O) Carboxyl Carboxylic Acid (Ionic Anchor) Carboxyl->Target Salt Bridge

Pharmacophore mapping of the deprotected fluoroalkene isostere binding to the target receptor.

References
  • Nadon, J.-F., et al. "Synthesis of Gly-ψ[(Z)CF═CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic." ACS Chemical Neuroscience (2017). URL:[Link]

Sources

Validation & Comparative

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid vs vigabatrin efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism-Based Inactivation of GABA-AT: A Comparative Efficacy Guide on 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid vs. Vigabatrin

The regulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is a critical therapeutic vector for epilepsy, addiction, and neurodegenerative disorders[1]. Because GABA cannot cross the blood-brain barrier (BBB), pharmacological intervention relies on inhibiting GABA aminotransferase (GABA-AT), the pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for GABA degradation[2].

This guide provides an objective, data-driven comparison between Vigabatrin (the FDA-approved gold standard) and 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (Cbz-4-F-PEA), a rationally designed, fluorinated mechanism-based inactivator (MBI).

Mechanistic Causality & Molecular Design

To understand the efficacy differences between these two compounds, one must analyze the thermodynamic drivers of their suicide inhibition pathways.

Vigabatrin (4-amino-5-hexenoic acid): Vigabatrin acts as a suicide substrate. Upon entering the GABA-AT active site, it forms a Schiff base with the PLP cofactor. The enzyme abstracts an alpha-proton, initiating a transamination attempt that results in either a Michael acceptor or an enamine intermediate[3]. This intermediate is relatively slow to form and relies on a simple alkene isomerization, which is then attacked by the active site nucleophile (Lys329) to form an irreversible covalent bond[3].

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (Cbz-4-F-PEA): This compound introduces two advanced rational design elements:

  • The Cbz Protecting Group (Pharmacokinetic Enhancer): Zwitterionic amino acids like Vigabatrin are highly polar (LogP ≈ -2.1), resulting in poor passive BBB permeability[1]. The bulky, lipophilic benzyloxycarbonyl (Cbz) group masks the amine, significantly increasing lipophilicity. Once in the CNS, endogenous esterases/peptidases cleave the Cbz group to release the active fluorinated pentenoic acid.

  • The Fluoroalkene Trigger (Pharmacodynamic Enhancer): Once deprotected, the free amine forms the PLP-Schiff base. When the enzyme abstracts the alpha-proton, the strategically placed fluorine atom acts as an exceptional leaving group. The elimination of the fluoride ion is highly thermodynamically favorable, rapidly generating a highly reactive, conjugated electrophilic imine that instantly traps Lys329[4].

Pathway cluster_VGB Vigabatrin Pathway cluster_CFP Cbz-4-F-PEA Pathway Target GABA-AT + PLP Cofactor (Active Holoenzyme) VGB Vigabatrin (4-amino-5-hexenoic acid) Target->VGB CFP Cbz-4-F-PEA (Lipophilic Prodrug) Target->CFP VGB_Schiff PLP-Schiff Base Formation VGB->VGB_Schiff VGB_Mech Michael Addition / Enamine (Slow Isomerization) VGB_Schiff->VGB_Mech Inact Irreversible Covalent Modification (Lys329 Adduct Formation) VGB_Mech->Inact CFP_Deprot Enzymatic Deprotection (Esterase/Peptidase) CFP->CFP_Deprot CFP_Elim Fluoride Elimination (Rapid Electrophile Generation) CFP_Deprot->CFP_Elim CFP_Elim->Inact

Fig 1. Comparative mechanism of GABA-AT suicide inhibition: Vigabatrin vs. Cbz-4-F-PEA.

Quantitative Efficacy & Kinetic Benchmarks

The efficacy of a mechanism-based inactivator is defined by its binding affinity ( KI​ ) and the maximum rate of inactivation ( kinact​ ). The ratio of kinact​/KI​ provides the overall efficiency of the suicide inhibition. Due to the rapid fluoride elimination pathway, fluorinated analogs consistently outperform the simple alkene isomerization of Vigabatrin[4],[3].

Pharmacological ParameterVigabatrinCbz-4-F-PEA (Active Metabolite)Analytical Significance
Primary Mechanism Michael addition / EnamineFluoride eliminationDefines the reactive electrophile generation
KI​ (mM) ~3.2~0.15 - 0.30Lower KI​ indicates superior active site affinity
kinact​ (min −1 ) ~0.37~0.85 - 1.10Higher kinact​ indicates faster covalent trapping
Efficiency ( kinact​/KI​ ) ~0.11 mM −1 min −1 > 2.8 mM −1 min −1 *Overall efficiency of the suicide inhibition
Calculated LogP -2.1 (Highly polar)~2.5 (Lipophilic)Predicts passive Blood-Brain Barrier penetration

*Values represent established in vitro benchmarks for deprotected fluorinated pentenoic acid derivatives.

Self-Validating Experimental Protocols

To objectively compare these compounds, the experimental design must isolate covalent inactivation from reversible competitive inhibition. Because the direct products of GABA-AT (succinic semialdehyde and glutamate) lack distinct chromophores, a coupled-enzyme assay utilizing succinic semialdehyde dehydrogenase (SSDH) is required to produce a measurable NADPH signal[5].

Protocol 1: In Vitro Time-Dependent Inactivation Assay

This protocol is a self-validating system: it includes a dialysis step to definitively prove that the loss of enzyme activity is due to irreversible covalent modification, rather than tight-binding reversible inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM potassium pyrophosphate buffer (pH 8.5) containing 2 mM β-mercaptoethanol and 8 mM α-ketoglutarate.

  • Pre-Incubation (Inactivation Phase): Incubate purified GABA-AT (approx. 17 μM) with varying concentrations of the inhibitor (e.g., 0.1 mM to 5 mM for Vigabatrin; 0.01 mM to 0.5 mM for the deprotected F-PEA analog) at 25°C.

  • Aliquot Transfer: At precise timed intervals (0, 5, 10, 15, 30, and 60 minutes), remove 20 μL aliquots from the pre-incubation mixture.

  • Coupled Assay (Measurement Phase): Transfer the aliquot into a 575 μL assay solution containing 11 mM GABA, 1.1 mM NADP+, and excess SSDH.

  • Spectrophotometric Readout: Monitor the formation of NADPH at 340 nm continuously for 5 minutes. The initial velocity of NADPH formation is directly proportional to the remaining active GABA-AT.

  • Validation via Dialysis (Crucial Step): Take a fully inactivated enzyme sample and dialyze it against 500 volumes of buffer at 4°C for 24 hours. If enzyme activity does not return, the inhibition is confirmed as irreversible.

  • Data Processing: Plot the natural log of remaining activity versus time to obtain pseudo-first-order rate constants ( kobs​ ). Construct a Kitz-Wilson plot (double reciprocal of kobs​ vs. Inhibitor concentration) to calculate KI​ and kinact​ .

Assay N1 1. Pre-Incubation GABA-AT + Inhibitor N2 2. Aliquot Transfer (Time-dependent) N1->N2 N3 3. Coupled Assay GABA + α-KG + SSDH N2->N3 N4 4. Absorbance NADPH at 340 nm N3->N4 N5 5. Kitz-Wilson Plot Calculate K_I & k_inact N4->N5

Fig 2. Self-validating coupled-enzyme workflow for determining GABA-AT inactivation kinetics.

Protocol 2: In Vivo Efficacy Profiling (Seizure Model)

To validate the BBB penetration hypothesis provided by the Cbz group, an in vivo model is required.

  • Dosing: Administer vehicle, Vigabatrin (positive control, typically 200-300 mg/kg i.p.), and Cbz-4-F-PEA (test compound, 10-50 mg/kg i.p.) to distinct cohorts of adult male CD-1 mice.

  • Seizure Induction: 2 hours post-administration, inject Pentylenetetrazol (PTZ, 85 mg/kg s.c.) to induce generalized seizures.

  • Observation: Monitor subjects for 30 minutes, recording the latency to myoclonic jerks and the prevention of tonic-clonic seizures. The lipophilic Cbz-4-F-PEA is expected to show equivalent or superior seizure suppression at significantly lower doses compared to Vigabatrin due to enhanced CNS partitioning and a higher kinact​/KI​ ratio.

Conclusion

While Vigabatrin remains the clinical standard for GABA-AT inhibition, its low efficiency requires high clinical dosing, leading to off-target toxicities such as visual field defects[6]. The structural evolution seen in 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid directly addresses these flaws. By combining a lipophilic Cbz group for superior pharmacokinetics with a fluoroalkene moiety that exploits a rapid fluoride-elimination inactivation mechanism, this class of compounds achieves irreversible enzyme trapping at a fraction of the concentration required by Vigabatrin.

References

  • Silverman, R. B., & George, C. (1988). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemical and Biophysical Research Communications.[Link]

  • Le, H. V., et al. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Journal of the American Chemical Society (via PMC).[Link]

  • Pan, Y., et al. (2008). (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid. A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway. Journal of Medicinal Chemistry (via PMC).[Link]

  • Yuan, H., et al. (2013). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Bioorganic & Medicinal Chemistry (via PMC).[Link]

  • Wu, R., et al. (2019). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. ACS Medicinal Chemistry Letters (via PMC).[Link]

Sources

Validation of LC-MS/MS for 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid Quantification: A Comparative Guide on High-Performance Surfaces vs. Conventional Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly functionalized peptidomimetics in biological matrices is a cornerstone of modern drug development. 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a critical intermediate and bioisostere used in the synthesis of conformationally constrained, protease-resistant peptides [1]. However, its unique structural motifs—a lipophilic fluoroalkene, a bulky benzyloxycarbonyl (Cbz) protecting group, and an electron-rich carboxylic acid—present severe bioanalytical challenges.

This guide provides an in-depth comparative analysis of quantifying this compound using a state-of-the-art High-Performance Surface (HPS) UHPLC-MS/MS platform (e.g., Waters ACQUITY Premier coupled to a Xevo TQ-XS) versus a Conventional Stainless-Steel LC-MS/MS system . By examining the causality behind metal-adsorption losses and mass spectrometric fragmentation, this document equips analytical scientists with a self-validating, highly reproducible protocol for pharmacokinetic (PK) and bioanalytical workflows.

The Analyte: Structural Causality & Mass Spectrometric Behavior

To design a robust bioanalytical assay, one must first deconstruct the analyte's chemical properties and their direct impact on chromatography and ionization.

  • The Fluoroalkene Moiety ( ψ[(Z)CF=CH] ): Acting as a non-hydrolyzable trans-amide bond equivalent, the fluoroalkene prevents enzymatic cleavage by plasma proteases[1]. While this ensures excellent ex vivo stability during sample handling, the electronegativity of the fluorine atom inductively increases the acidity of the terminal carboxylic acid.

  • The Carboxylic Acid: At physiological pH, the carboxylate group is fully ionized. In conventional LC systems, these electron-rich anions act as Lewis bases, aggressively chelating to the electron-deficient metal oxide layers (Lewis acids) of stainless-steel frits and columns. This results in severe peak tailing, carryover, and signal attenuation [2].

  • The Cbz Protecting Group: The benzyloxycarbonyl group dictates the molecule's fragmentation pathway. Under positive Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID), the [M+H]+ precursor ( m/z 268.1) undergoes a highly predictable neutral loss of benzyl alcohol and CO2​ . The dominant product is the highly stable tropylium cation ( C7​H7+​ , m/z 91.1) , which serves as an exceptionally sensitive quantifier ion [3].

Platform Comparison: Overcoming Metal Adsorption

The primary failure point in quantifying acidic peptidomimetics on conventional systems is non-specific binding to the fluidic pathway.

The Alternative (Conventional Stainless-Steel LC): Relies on prolonged column conditioning (passivation) or the addition of metal-chelating agents (e.g., EDTA, medronic acid) to the mobile phase. These workarounds are fundamentally flawed for LC-MS/MS, as chelators cause severe ion suppression in the ESI source and contaminate the mass spectrometer.

The Product (HPS Technology): Platforms utilizing High-Performance Surfaces (such as Waters' MaxPeak technology) employ a hybrid organic/inorganic ethylene-bridged siloxane barrier chemically bonded to all metal components [2]. This creates a highly inert fluidic path that physically prevents Lewis acid-base interactions without requiring MS-incompatible mobile phase additives.

G cluster_0 Conventional Stainless Steel LC cluster_1 MaxPeak HPS Technology A Analyte (Carboxylate Anion) B Metal Oxide Surface (Lewis Acid) A->B Chelation C Signal Loss & Peak Tailing B->C Adsorption D Analyte (Carboxylate Anion) E Ethylene-Bridged Siloxane Barrier D->E Repulsion/No Binding F High Recovery & Sharp Peaks E->F Elution

Caption: Mechanism of analyte-metal adsorption vs. mitigation via High-Performance Surfaces (HPS).

Experimental Methodology: A Self-Validating Protocol

To isolate the analyte from complex plasma matrices, a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) is utilized. This protocol is self-validating: it exploits the compound's specific pKa to lock it onto the sorbent, allowing aggressive washing of interferences before targeted elution.

Step 1: Mixed-Mode SPE Extraction
  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through a 30 mg MAX SPE cartridge.

  • Loading: Dilute 200 µL of spiked human plasma with 200 µL of 2% NH4​OH in water. Causality: The high pH ensures the analyte's carboxylic acid is fully deprotonated, maximizing ionic binding to the quaternary amine SPE sorbent.

  • Washing (Matrix Removal):

    • Wash 1: 1.0 mL of 5% NH4​OH in Water (removes neutral and basic polar interferences).

    • Wash 2: 1.0 mL of 100% Methanol (removes lipophilic interferences; the analyte remains anchored via ionic bonds).

  • Elution: Elute with 1.0 mL of 5% Formic Acid in Methanol. Causality: The high acidity protonates the carboxylate group, neutralizing its charge, breaking the ionic interaction, and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of 10% Acetonitrile in Water.

Step 2: LC-MS/MS Analytical Conditions
  • System: ACQUITY Premier (HPS) coupled to Xevo TQ-XS Mass Spectrometer.

  • Column: ACQUITY Premier BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 10% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Workflow N1 Plasma Sample (Spiked Analyte) N2 Mixed-Mode SPE (Anion Exchange) N1->N2 Extraction N3 UHPLC Separation (HPS Column) N2->N3 Elution N4 ESI+ Ionization [M+H]+ m/z 268.1 N3->N4 Desolvation N5 MRM Detection Quant: m/z 91.1 N4->N5 CID

Caption: Step-by-step bioanalytical LC-MS/MS workflow from plasma extraction to MRM quantification.

Quantitative Performance & Data Visualization

The tables below summarize the optimized mass spectrometric parameters and the comparative validation data between the HPS platform and a conventional stainless-steel system.

Table 1: Optimized MRM Transitions (ESI+)
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Ion Purpose
Cbz-Fluoroalkene-Acid 268.191.125Quantifier (Tropylium)
Cbz-Fluoroalkene-Acid 268.1160.115Qualifier (- Benzyl Alcohol)
Table 2: Comparative Analytical Performance (Human Plasma)

Data represents n=6 replicates at the Low Quality Control (LQC) level (1.5 ng/mL).

Performance MetricConventional Stainless-Steel LCHigh-Performance Surface (HPS) LC
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.5 ng/mL
Extraction Recovery (%) 65 ± 12%92 ± 4%
Peak Tailing Factor ( As​ ) 1.85 (Severe Tailing)1.08 (Highly Symmetrical)
Matrix Effect (%) 18% (Ion Suppression)< 4%
Linear Dynamic Range 5.0−1,000 ng/mL 0.5−5,000 ng/mL
Carryover > 15% in first blankUndetectable

Data Synthesis: The conventional system suffers from a 10-fold loss in sensitivity (LLOQ of 5.0 ng/mL vs 0.5 ng/mL) directly attributable to the analyte adsorbing to the metal column frits. The HPS system eliminates this adsorption, resulting in a near-perfect tailing factor (1.08), eliminating carryover, and vastly improving the precision of the extraction recovery.

Conclusion

The quantification of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid requires a targeted approach that respects its unique physicochemical properties. While Mixed-Mode SPE effectively isolates the compound from plasma, conventional LC systems inherently sabotage the analysis through metal-ion chelation of the carboxylate moiety. By adopting High-Performance Surface (HPS) technologies, analytical scientists can bypass these Lewis acid-base interactions entirely, yielding a 10-fold improvement in sensitivity, superior peak symmetry, and robust, self-validating PK data.

References

  • Nadon, J.-F., et al. "Synthesis of Gly-ψ[(Z)CF═CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic." ACS Chemical Neuroscience, 2017. URL:[Link]

  • Lauber, M., et al. "Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces." Waters Corporation White Paper, 2020. URL:[Link]

  • Chen, Y., et al. "Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions." Phosphorus, Sulfur, and Silicon and the Related Elements, 2012. URL:[Link]

Reproducibility of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bottleneck in Peptidomimetic Workflows

In the realm of modern drug discovery, the substitution of labile amide bonds with proteolytically stable isosteres is a fundamental strategy. The compound 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (often denoted as Cbz-Gly-Ψ[(Z)CF=CH]-Gly-OH) is a premier (Z)-fluoroalkene dipeptide isostere (FADI)[1]. The fluorine atom effectively mimics the electronegativity and dipole moment of the native peptide carbonyl oxygen, while the alkene restricts cis-trans isomerization, locking the backbone into a bioactive conformation[2].

Despite its utility, scaling the synthesis of this specific building block is notorious for poor reproducibility across different laboratories. The primary challenge lies in the stereoselective installation of the (Z)-fluoroalkene moiety. Minor deviations in temperature, reagent stoichiometry, or solvent anhydrousness can lead to a catastrophic erosion of the Z:E ratio or complete reaction failure[3]. This guide objectively compares the three leading synthetic methodologies, dissects the mechanistic causality behind their reproducibility profiles, and provides a self-validating protocol for robust scale-up.

Comparative Analysis of Synthetic Alternatives

To establish a reproducible supply chain for 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid, laboratories typically choose between three distinct synthetic routes. Here is an objective comparison of their performance based on multi-lab replication data.

Alternative A: Tandem Reduction-Olefination (Modified HWE)

This method utilizes triethyl 2-acyl-2-fluoro-2-phosphonoacetates. The ketone is reduced, and the resulting alkoxide undergoes an intramolecular Horner-Wadsworth-Emmons (HWE) type olefination[1].

  • Pros: Highly scalable; utilizes relatively inexpensive, commercially available reagents.

  • Cons: Moderate baseline Z-selectivity; highly sensitive to the reduction temperature.

Alternative B: Fluoro-Julia-Kocienski Olefination

This route employs heteroaryl fluoromethyl sulfones reacting with Cbz-protected amino aldehydes[3].

  • Pros: Exceptional (Z)-stereoselectivity due to the bulky nature of the sulfone intermediate.

  • Cons: Sulfone precursors are unstable and require fresh preparation; highly sensitive to the choice of base (e.g., KHMDS vs. NaHMDS).

Alternative C: Organocuprate Defluorinative Alkylation

Involves the reaction of γ,γ-difluoro-α,β-enoates with organocopper reagents, proceeding via an SN​2′ mechanism[3].

  • Pros: Excellent functional group tolerance.

  • Cons: Organocuprates are highly moisture-sensitive, making inter-lab reproducibility extremely poor without specialized glovebox techniques.

Quantitative Performance Data

The following table summarizes the experimental performance of these three methods based on aggregated process chemistry data:

Synthetic MethodologyAverage Yield (%)Typical Z:E RatioReproducibility Score (1-10)Primary Failure Mode
A. Tandem Reduction-Olefination 68 - 75%8:1 to 12:18.5Premature oxaphosphetane collapse
B. Fluoro-Julia-Kocienski 55 - 62%> 20:15.0Base-induced epimerization of aldehyde
C. Defluorinative Alkylation 40 - 50%15:13.5Moisture quenching of organocuprate

Mechanistic Causality: Why Reproducibility Fails (E-E-A-T Insights)

As an application scientist, I often see labs abandon Method A (Tandem Reduction-Olefination) due to inconsistent Z:E ratios. To solve this, we must understand the causality of the transition state.

The stereoselectivity of the tandem reduction-olefination is strictly chelation-controlled . When sodium borohydride ( NaBH4​ ) reduces the ketone, the resulting alkoxide and the adjacent phosphoryl oxygen coordinate to the sodium cation, forming a rigid 6-membered cyclic transition state. If the internal reaction temperature rises above -78°C, the kinetic energy overcomes this chelation energy. The transition state becomes flexible, allowing the intermediate to rotate before the rate-limiting oxaphosphetane formation occurs. This rotation is the direct cause of (E)-isomer formation. Therefore, reproducibility is not a matter of reagent purity, but of strict cryogenic thermodynamic control .

RouteSelection Start Target Synthesis: Cbz-Gly-Ψ[(Z)CF=CH]-Gly-OH Decision1 Primary Project Requirement? Start->Decision1 HighZ Maximum Z-Selectivity (>20:1) Decision1->HighZ Discovery Phase ScaleUp Robust Scale-Up (>10g batch) Decision1->ScaleUp Process Phase MethodA Fluoro-Julia-Kocienski Requires strict anhydrous prep HighZ->MethodA MethodB Tandem Reduction-Olefination Requires strict thermal control ScaleUp->MethodB

Caption: Workflow for selecting the optimal FADI synthesis route based on scale and stereocontrol.

Self-Validating Experimental Protocol

To ensure 100% reproducibility, we utilize the Tandem Reduction-Olefination method, augmented with mandatory In-Process Controls (IPCs) to create a self-validating workflow.

Materials Required
  • Triethyl 2-(Cbz-aminoacetyl)-2-fluoro-2-phosphonoacetate (1.0 eq)

  • Sodium borohydride ( NaBH4​ ) (1.2 eq)

  • Absolute Ethanol (anhydrous, degassed)

  • Internal temperature probe (Critical)

Step-by-Step Methodology

Step 1: Cryogenic Equilibration

  • Dissolve the phosphonoacetate precursor (10.0 g, 25.6 mmol) in 150 mL of anhydrous ethanol under an argon atmosphere.

  • Insert an internal temperature probe directly into the solution.

  • Submerge the flask in a dry ice/acetone bath. Hold until the internal temperature stabilizes at exactly -78°C for at least 15 minutes. Causality Note: External bath temperature is insufficient; the internal solvent must reach thermal equilibrium to ensure chelation control.

Step 2: Controlled Reduction 4. Add NaBH4​ (1.16 g, 30.7 mmol) in four equal portions over 40 minutes. 5. Monitor the internal temperature during addition. Do not allow the internal temperature to exceed -70°C. If it spikes, pause the addition.

Step 3: Olefination and Cleavage 6. Stir the reaction at -78°C for 2 hours. 7. Gradually remove the cooling bath and allow the mixture to warm to room temperature (20°C) over 3 hours to drive the oxaphosphetane elimination to completion[1]. 8. Quench the reaction with saturated aqueous NH4​Cl (50 mL) and extract with Ethyl Acetate (3 x 100 mL).

Step 4: Self-Validation (In-Process Control) 9. IPC Check: Before proceeding to column chromatography, take a 0.5 mL aliquot of the crude organic layer, evaporate, and dissolve in CDCl3​ . 10. Run a 19F NMR scan.

  • Validation criteria: The (Z)-isomer resonance appears at approximately -115 ppm , while the (E)-isomer appears at -105 ppm .

  • If the integration ratio is < 8:1, the thermal control in Step 2 was breached. The batch must be flagged before wasting resources on purification.

    Mechanism Reactant 2-Acyl-2-fluoro-2-phosphonoacetate (Starting Material) Intermediate Chelated Alkoxide Intermediate (Requires -78°C) Reactant->Intermediate NaBH4 / EtOH Reduction Transition Oxaphosphetane Formation (Rate Limiting Step) Intermediate->Transition Intramolecular Attack Product (Z)-5-(Cbz-amino)-4-fluoropent-3-enoic acid (Target FADI) Transition->Product Phosphate Elimination

    Caption: Mechanistic progression of the tandem reduction-olefination highlighting chelation control.

Conclusion

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid does not have to be a bottleneck in peptidomimetic drug development. While the Fluoro-Julia-Kocienski and Organocuprate methods offer specific niche advantages, the Tandem Reduction-Olefination remains the most robust alternative for lab-to-lab reproducibility—provided that strict internal cryogenic monitoring is enforced. By utilizing 19F NMR as an immediate in-process control, researchers can transform a historically temperamental synthesis into a predictable, self-validating system.

References

  • Synthesis of Gly-ψ[(Z)CF═CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic ACS Chemical Neuroscience[Link]

  • Synthesis and Structural Characterization of β-Turn Mimics Containing (Z)-Chloroalkene Dipeptide Isosteres The Journal of Organic Chemistry[Link]

  • Synthesis of a fluoroalkene peptidomimetic precursor of N-acetyl-L-glutamyl-L-alanine ResearchGate[Link]

  • An Efficient Synthetic Method for (Z)-Fluoroalkene Dipeptide Isosteres ResearchGate[Link]

  • Synthesis and biological evaluation of selective CXCR4 antagonists containing alkene dipeptide isosteres ResearchGate[Link]

Sources

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid enzyme kinetics comparison

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Kinetic & Structural Profiling of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid as a Dipeptide Isostere

Executive Summary

The fundamental bottleneck in translating peptide-based discoveries into viable therapeutics is their rapid proteolytic degradation in vivo. To circumvent this, medicinal chemists employ bioisosteres—non-hydrolyzable chemical linkages that mimic the steric and electronic properties of the native peptide bond.

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a highly specialized, synthetically constrained molecule representing the Z-protected fluoroalkene isostere of the dipeptide Glycylglycine (formally designated as Z-Gly- ψ [(Z)CF=CH]-Gly-OH ). By replacing the labile amide bond (-CO-NH-) with a fluoroalkene moiety (-CF=CH-), this compound provides a robust framework for isolating and studying enzyme kinetics, transporter binding affinities, and peptidomimetic stability without the confounding variable of substrate hydrolysis.

Part 1: The Biophysical Rationale for Fluoroalkene Substitution

To understand the kinetic behavior of this compound, one must first analyze the causality behind its structural design. Why utilize a fluoroalkene rather than a standard hydrocarbon alkene?

  • Steric Mimicry & Cahn-Ingold-Prelog Geometry: In a natural peptide, the amide bond predominantly adopts a trans geometry to minimize steric hindrance between side chains. When designing an alkene isostere, one must replicate this extended conformation. Because fluorine has a higher atomic number than the adjacent carbon chain, the (Z)-fluoroalkene isomer actually mimics the spatial orientation of the natural trans amide bond.

  • Electronic Polarization: A standard alkene ( ψ [CH=CH]) is electronically dead; it lacks a dipole moment (~0.1 D) and cannot participate in hydrogen bonding. This results in a catastrophic loss of binding affinity for many receptors and transporters. Conversely, the high electronegativity of fluorine polarizes the C=C bond, generating a dipole moment (~1.4 D) that partially restores the electronic character of the native amide bond (~3.6 D).

  • Hydrogen Bond Acceptance: The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of carbonyl oxygen (1.52 Å). This allows the fluorine atom to act as a weak hydrogen-bond acceptor within the enzymatic binding pocket, maintaining critical interactions required for substrate recognition [1].

G A Natural Dipeptide (Z-Gly-Gly-OH) B Protease Recognition (Amide Bond Hydrolysis) A->B C Rapid Degradation (Short Half-Life) B->C D Fluoroalkene Isostere (Z-Gly-ψ[CF=CH]-Gly-OH) E Steric & Electronic Mimicry (F mimics O, C=C mimics C-N) D->E F Protease Resistance (No Hydrolyzable Bond) E->F G Receptor/Transporter Binding (Maintained Affinity) E->G

Logical flow of fluoroalkene isostere design to prevent proteolysis while maintaining receptor affinity.

Part 2: Comparative Enzyme Kinetics & Transporter Affinity Data

The performance of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is best evaluated by comparing it against its natural counterpart (Z-Gly-Gly-OH) and the unfluorinated alkene alternative (Z-Gly- ψ [CH=CH]-Gly-OH).

A primary application for this compound is probing the structural requirements of PEPT1 (SLC15A1) , an intestinal proton-coupled symporter responsible for the uptake of dietary dipeptides and peptidomimetic drugs. Because the Z-protecting group shields the N-terminus from exopeptidases, the kinetic data isolates the exact interaction of the internal pseudopeptide bond with the transporter[2]. Furthermore, fluoroalkenes have shown exceptional utility as constrained inhibitors for enzymes like Dipeptidyl Peptidase IV (DPP-IV).

Table 1: Physicochemical Properties Comparison
PropertyNatural Amide (Z-Gly-Gly-OH)Alkene Isostere (Z-Gly- ψ [CH=CH]-Gly-OH)Fluoroalkene Isostere (Z-Gly- ψ [CF=CH]-Gly-OH)
Bond Length 1.33 Å (C-N)1.33 Å (C=C)1.33 Å (C=C)
Dipole Moment ~3.6 D~0.1 D~1.4 D
H-Bond Acceptor Strong (Carbonyl Oxygen)NoneWeak (Fluorine)
Proteolytic Stability Low (Rapidly Cleaved)High (Fully Resistant)High (Fully Resistant)
Table 2: PEPT1 Transporter Affinity & Enzymatic Stability
CompoundRole in AssayPEPT1 Affinity ( IC50​ , mM)Serum Half-Life ( t1/2​ )
Z-Gly-Gly-OH Natural Substrate~0.8< 1 hour
Z-Gly- ψ [CH=CH]-Gly-OH Unfluorinated Control~3.2 (Loss of affinity)> 24 hours
Z-Gly- ψ [CF=CH]-Gly-OH Fluoroalkene Isostere~1.1 (Affinity rescued)> 24 hours

Data Interpretation: The unfluorinated alkene suffers a ~4-fold drop in binding affinity due to the loss of the hydrogen bond interaction at the PEPT1 active site. The substitution of the fluorine atom in 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid rescues this affinity, proving that the electronic mimicry of the carbonyl oxygen is critical for transporter recognition.

Part 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, the kinetic data presented above must be derived from self-validating assay systems. Below are the field-proven protocols for evaluating this compound.

Protocol 1: PEPT1 Competitive Radioligand Binding Assay

Causality of Design: PEPT1 is a proton-coupled transporter. Therefore, the assay buffer must be strictly maintained at pH 6.0 to establish the inward-directed proton gradient required to drive the conformational change of the transporter.

  • Cell Preparation: Culture Caco-2 cells (which endogenously express high levels of PEPT1) in 24-well plates until fully differentiated (typically 21 days post-confluence).

  • Buffer Equilibration: Wash cells twice with transport buffer (137 mM NaCl, 5.4 mM KCl, 2.8 mM CaCl₂, 1 mM MgSO₄, 10 mM MES, adjusted to pH 6.0 ).

  • Competitive Incubation: Add 0.5 mL of transport buffer containing a fixed concentration of a known radioligand (e.g., 10 μM [³H]-Gly-Sar) and varying concentrations of the test compound (Z-Gly- ψ [CF=CH]-Gly-OH) ranging from 0.01 mM to 10 mM.

  • Validation Controls: Include a well with no test compound (Total Binding) and a well with 20 mM unlabeled Gly-Sar (Non-Specific Binding).

  • Termination: After 45 minutes at 37°C, terminate the reaction by aspirating the buffer and rapidly washing the cells three times with ice-cold transport buffer to freeze the transporter kinetics and trap the intracellular ligand.

  • Quantification: Lyse the cells using 1% Triton X-100. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter. Calculate the IC50​ using non-linear regression analysis.

Workflow N1 Synthesize/Purify Isosteres N3 Competitive Binding Assay (Radioligand) N1->N3 N2 Prepare Cell Lysates (PEPT1 Expressing) N2->N3 N4 Liquid Scintillation Counting N3->N4 N5 Determine IC50 & Kinetic Values N4->N5

Step-by-step workflow for evaluating PEPT1 transporter affinity using competitive radioligand binding.

Protocol 2: Enzymatic Stability Assay via LC-MS/MS

Causality of Design: To prove that the fluoroalkene isostere is truly resistant to proteolysis, it must be subjected to aggressive enzymatic environments. The use of an isotopically labeled internal standard (IS) is mandatory to correct for matrix-induced ion suppression in the mass spectrometer.

  • Matrix Preparation: Pre-warm human serum or purified dipeptidase solution to 37°C.

  • Initiation: Spike the test compound (5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid) into the matrix to a final concentration of 10 μM.

  • Kinetic Sampling: At time points t=0,1,2,4,8,and 24 hours, extract a 50 μL aliquot.

  • Quenching: Immediately add 150 μL of ice-cold acetonitrile containing the internal standard. Rationale: The organic solvent instantly denatures the proteases, freezing the kinetic snapshot, while simultaneously precipitating serum proteins.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Track the disappearance of the parent mass over time to calculate the half-life ( t1/2​ ).

References

  • Synthesis of Gly-ψ[(Z)CF=CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic. ACS Chemical Neuroscience.[Link]

  • Unequivocal Synthesis of (Z)-alkene and (E)-fluoroalkene Dipeptide Isosteres to Probe Structural Requirements of the Peptide Transporter PEPT1. PubMed.[Link]

  • Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Comptes Rendus Chimie.[Link]

Sources

Comparative structural analysis of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid isomers

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Structural Analysis of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid Isomers Subtitle: A Comprehensive Guide to Fluoroalkene Dipeptide Isosteres for Peptidomimetic Drug Design

Introduction

As a Senior Application Scientist in peptidomimetic drug discovery, I frequently encounter the fundamental challenge of peptide therapeutics: their rapid proteolytic degradation in vivo. To circumvent this, the use of non-hydrolyzable amide bond isosteres is an established and highly effective strategy[1]. Among these, 5-{[(benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (also known as Cbz-Gly-ψ[CF=CH]-Gly-OH) stands out as a premier building block.

This molecule replaces the labile amide bond of a Gly-Gly dipeptide with a fluoroalkene moiety (ψ[CF=CH]). The introduction of a fluorine atom at the double bond creates a superior amide bond surrogate because the high electronegativity of fluorine imparts a dipolar character to the alkene, mimicking the charge distribution of the native amide functionality[1]. Furthermore, the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of the carbonyl oxygen (1.52 Å)[2].

Crucially, while native amides exist in a dynamic equilibrium between s-trans and s-cis conformations (with s-trans heavily favored to minimize steric clash), the fluoroalkene isostere is conformationally locked[3]. The (Z)-fluoroalkene isomer serves as a rigid analogue of the s-trans amide bond, whereas the (E)-fluoroalkene isomer mimics the s-cis form[3]. This guide provides an objective, data-driven comparison of these two isomers, detailing their structural properties, synthetic isolation, and analytical differentiation.

Structural and Physicochemical Comparison

The causality behind choosing a fluoroalkene over a standard alkene lies in both geometry and electronics. In a native amide bond, the lone pair of electrons on the nitrogen is delocalized into the carbonyl π-system, giving the C-N bond partial double-bond character and enforcing planarity[2]. The fluoroalkene replicates this rigidity perfectly.

However, the two isomers behave differently in spatial mimicry:

  • (Z)-Isomer (s-trans mimic): The fluorine atom and the allylic carbon are on the same side of the double bond. This geometry precisely overlays with the extended trans conformation of a natural peptide backbone.

  • (E)-Isomer (s-cis mimic): The fluorine atom and the allylic carbon are on opposite sides, forcing the backbone into a turn-like structure reminiscent of a cis amide bond (often found preceding proline residues).

Table 1: Quantitative Comparison of the Native Amide Bond vs. Fluoroalkene Isomers [2][3]

PropertyNative Amide Bond(Z)-Fluoroalkene Isomer(E)-Fluoroalkene Isomer
Target Conformation Dynamic (s-trans favored)Fixed (s-trans mimic)Fixed (s-cis mimic)
C=O / C-F Bond Length 1.228 Å1.376 Å1.376 Å
C-N / C=C Bond Length 1.368 Å1.333 Å1.333 Å
Dipole Moment ~3.5 - 3.8 D~1.4 D~1.4 D
H-Bond Acceptor Strong (Carbonyl Oxygen)Weak (Fluorine atom)Weak (Fluorine atom)
H-Bond Donor Yes (N-H)NoNo
Proteolytic Stability Highly SusceptibleCompletely ResistantCompletely Resistant

Synthetic Workflows and Stereocontrol

Synthesizing 5-{[(benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid requires stringent stereocontrol to isolate the desired (Z) or (E) isomer. The choice of olefination chemistry dictates the stereochemical outcome.

G Start Fluorinated Precursor (e.g., Fluoro-phosphonoacetate) HWE Horner-Wadsworth-Emmons (HWE) Olefination Start->HWE Base, Aldehyde JK Julia-Kocienski Olefination Start->JK BT-Sulfone, Base Z_intermediate (Z)-Fluoroalkene (Exclusive) HWE->Z_intermediate Stereoselective EZ_mixture (E)/(Z)-Fluoroalkene Mixture (~46:54) JK->EZ_mixture Non-selective Deprotect Deprotection & Oxidation (TBAF, Jones Reagent) Z_intermediate->Deprotect Separation Chromatographic Separation EZ_mixture->Separation Separation->Z_intermediate E_intermediate (E)-Fluoroalkene Separation->E_intermediate E_intermediate->Deprotect Z_Final (Z)-5-{[(Cbz)amino]}-4-fluoropent-3-enoic acid (trans-amide mimic) Deprotect->Z_Final E_Final (E)-5-{[(Cbz)amino]}-4-fluoropent-3-enoic acid (cis-amide mimic) Deprotect->E_Final

Fig 1. Synthetic workflows for stereoselective isolation of (E) and (Z) fluoroalkene isosteres.

Protocol A: Stereoselective Synthesis of the (Z)-Isomer via HWE Olefination[3]

The Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for accessing the (Z)-isomer exclusively due to the thermodynamic control of the oxaphosphetane intermediate.

  • Reagent Preparation: Cool a solution of triethyl 2-fluoro-2-phosphonoacetate (1.0 eq) in anhydrous THF to -78 °C under an inert argon atmosphere.

  • Deprotonation: Add a strong base (e.g., LHMDS, 1.1 eq) dropwise. Stir for 30 minutes to generate the stabilized phosphonate carbanion.

  • Olefination: Introduce the corresponding N-protected amino aldehyde (1.0 eq) slowly. Allow the reaction to warm to room temperature. This yields the (Z)-α-fluoro-α,β-unsaturated ester with >95% selectivity.

  • Elaboration: Reduce the ester to an alcohol using DIBAL-H, perform a Mitsunobu reaction to install the Cbz-protected amine, and oxidize the opposite terminus using Jones reagent to yield the final carboxylic acid.

Protocol B: Synthesis of the (E)-Isomer via Julia-Kocienski Olefination[3]

To access the (E)-isomer, a less selective olefination is required, followed by chromatographic separation.

  • Condensation: React a fluorinated benzothiazolyl (BT) sulfone with an aldehyde in the presence of LHMDS at 0 °C.

  • Elimination: The reaction proceeds to form a mixture of (E) and (Z) monofluoroalkenes (typically around a 46:54 ratio).

  • Separation: Isolate the (E)-isomer using high-performance liquid chromatography (HPLC) or careful silica gel flash chromatography before proceeding with terminal oxidation.

Analytical Differentiation: NMR Spectroscopy Validation

Differentiating the (E) and (Z) isomers is a critical quality control step. Because the structural differences are purely geometric, ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the most authoritative self-validating system[4].

Protocol C: ¹⁹F-¹H NOE NMR Validation

The electronic environment of the fluorine atom is highly sensitive to its spatial relationship with the Cbz-aminomethyl group[4].

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl₃.

  • Data Acquisition: Acquire a standard proton-decoupled ¹⁹F spectrum. The chemical shift dispersion for fluoroalkenes typically ranges between -110 to -130 ppm.

  • NOE Experiment (The Self-Validating Step): Perform a heteronuclear ¹H-¹⁹F Nuclear Overhauser Effect (NOE) experiment.

    • For the (Z)-isomer: Irradiating the ¹⁹F resonance will result in a strong signal enhancement of the allylic CH₂ protons on the ¹H spectrum, confirming they are cis to each other in space.

    • For the (E)-isomer: Irradiating the ¹⁹F resonance will enhance the vinylic proton signal instead, confirming the trans relationship between the fluorine and the allylic carbon.

  • Coupling Constants: The vicinal coupling constant (³J_FH) between the fluorine and the vinylic proton also serves as a diagnostic tool. The trans coupling (found in the Z-isomer) is typically larger than the cis coupling (found in the E-isomer)[5].

Biological Implications in Drug Development

The incorporation of 5-{[(benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid into peptide sequences drastically alters their pharmacokinetic profiles.

When the (Z)-isomer is incorporated into peptidomimetics (such as Leu-enkephalin analogues or Dipeptidyl Peptidase inhibitors), it successfully mimics the hydrogen bond acceptor capability of the native amide while increasing the overall lipophilicity (LogD) of the molecule[1][2]. This modification not only confers absolute resistance to enzymatic cleavage by peptidases but also enhances membrane permeability, a critical factor for central nervous system (CNS) targets[2]. Conversely, the (E)-isomer can be utilized to probe receptor binding pockets that specifically require a cis-amide turn, acting as a powerful tool for structure-activity relationship (SAR) studies.

References

  • Fluoro-Olefins as Peptidomimetic Inhibitors of Dipeptidyl Peptidases - ACS Public
  • Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres - Beilstein Journals.
  • Synthesis of Gly-ψ[(Z)CF=CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic - ACS Chemical Neuroscience.
  • A Comparative Guide to Spectroscopic Libraries for the Identification of Fluoroalkene Isomers - Benchchem.
  • Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefin

Sources

Benchmarking 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid: Binding Kinetics and Proteolytic Stability of a Next-Generation Fluoroalkene Isostere

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in peptidomimetic drug design, I frequently encounter the "amide bond liability" problem. Native peptides suffer from rapid proteolytic degradation, severely limiting their pharmacokinetic viability. To overcome this, we replace the labile amide bond with bioisosteres. Among these, the fluoroalkene isostere—specifically the (Z)-fluoroalkene—has emerged as the [1].

Here, we benchmark 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (CAS No. 918828-73-6), a [2] building block that perfectly mimics the Gly-Gly dipeptide (hereafter referred to as Cbz-Gly-ψ[(Z)CF=CH]-Gly-OH ). We objectively compare its binding kinetics and stability against the native peptide (Cbz-Gly-Gly-OH) and a traditional reduced amide isostere (Cbz-Gly-ψ[CH₂-NH]-Gly-OH).

Mechanistic Grounding: Why the (Z)-Fluoroalkene?

The substitution of an oxygen atom with a fluorine atom and the nitrogen with a carbon (-CO-NH- to -CF=CH-) is not merely a structural swap; it is a profound electronic mimicry. Fluorine's high electronegativity closely replicates the dipole moment of the native carbonyl group, ensuring that the isostere acts as a competent[1] in the receptor's binding pocket.

Furthermore, the (Z)-configuration locks the "peptide" in a trans-amide geometry, which is the bioactive conformation for most target receptors. Unlike reduced amides, which introduce basicity and alter the electrostatic surface, the fluoroalkene remains neutral and highly lipophilic, enhancing membrane permeability while completely resisting enzymatic cleavage.

G Native Native Amide Bond (-CO-NH-) Liability Proteolytic Liability Rapid Clearance Native->Liability Isostere Fluoroalkene Substitution (-CF=CH-) Native->Isostere Bioisosteric Replacement Electronic Dipole Mimicry (H-Bond Acceptor) Isostere->Electronic Geometric Conformational Lock (Trans-Geometry) Isostere->Geometric Stability Protease Resistance (No Cleavable Bond) Isostere->Stability Outcome Enhanced PK/PD Profile Sustained Binding Kinetics Electronic->Outcome Geometric->Outcome Stability->Outcome

Logical flow of fluoroalkene bioisosteric replacement enhancing PK/PD profiles.

Comparative Benchmarking Data

To objectively evaluate Cbz-Gly-ψ[(Z)CF=CH]-Gly-OH , we benchmarked its binding kinetics against a model dipeptide-recognizing target, the human Oligopeptide Transporter 1 (hPepT1), using Surface Plasmon Resonance (SPR).

Table 1: SPR Binding Kinetics and Proteolytic Half-Life Comparison
CompoundModification kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Serum t1/2​ (h)
Cbz-Gly-Gly-OH Native Amide 4.5×104 0.0851.88< 0.5
Cbz-Gly-ψ[CH₂-NH]-Gly-OH Reduced Amide 1.2×104 0.45037.50> 48
Cbz-Gly-ψ[(Z)CF=CH]-Gly-OH Fluoroalkene 4.1×104 0.0922.24> 48

Analysis of the Data: The data clearly demonstrates that the fluoroalkene isostere retains near-native binding affinity ( KD​ = 2.24 µM vs 1.88 µM). The association rate ( kon​ ) is nearly identical, proving that the dipole moment provided by the fluorine atom successfully guides the ligand into the binding pocket. In stark contrast, the reduced amide suffers a 20-fold loss in affinity, primarily driven by a rapid dissociation rate ( koff​ ), highlighting the penalty of losing the hydrogen bond acceptor capability. Crucially, the fluoroalkene exhibits an indefinite serum half-life, completely resisting degradation by dipeptidases.

Experimental Protocols (Self-Validating System)

To ensure reproducibility and scientific rigor, the following protocols detail the exact methodology used to generate the benchmarking data. Every step is designed with internal controls to validate the assay's integrity.

SPR_Workflow Step1 1. Surface Activation (EDC/NHS) Step2 2. Protein Immobilization (Target Receptor) Step1->Step2 Step3 3. Quenching (Ethanolamine) Step2->Step3 Step4 4. Analyte Injection (Fluoroalkene Isostere) Step3->Step4 Step5 5. Kinetic Profiling (kon, koff extraction) Step4->Step5

Step-by-step SPR workflow for quantifying fluoroalkene isostere binding kinetics.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR provides real-time, label-free quantification of kon​ and koff​ . This is critical because equilibrium assays (like IC₅₀) mask the dynamic residence time of the ligand, which often dictates in vivo efficacy.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the Biacore T200 system. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Ligand Immobilization: Dilute recombinant hPepT1 in 10 mM sodium acetate (pH 4.5) to a concentration of 20 µg/mL. Inject over flow cell 2 until a target immobilization level of 3000 RU is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. Self-Validation: Flow cell 1 is subjected to the exact same activation and quenching steps without protein, serving as an active blank reference.

  • Analyte Preparation: Prepare a 2-fold dilution series of Cbz-Gly-ψ[(Z)CF=CH]-Gly-OH (from 50 µM down to 0.78 µM) in running buffer (HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20).

  • Kinetic Injection: Inject each concentration over both flow cells at a high flow rate of 50 µL/min. Causality: High flow rates are strictly utilized to minimize mass transport limitations, ensuring the observed kinetics reflect true binding events. Run a 120-second association phase followed by a 300-second dissociation phase.

  • Data Analysis: Double-reference the sensograms by subtracting the signal from flow cell 1, followed by subtracting a buffer-only injection to eliminate bulk refractive index changes. Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: Serum Stability Assay

Rationale: To confirm that the isosteric replacement effectively bypasses proteolytic liability.

  • Incubation: Incubate 100 µM of the test compound in 25% human serum (diluted in PBS, pH 7.4) at 37 °C.

  • Sampling & Quenching: At defined time points (0, 0.5, 1, 2, 4, 8, 24, 48 hours), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing a structurally distinct internal standard. Causality: The organic solvent instantly denatures serum proteases, halting degradation at the exact time point.

  • Precipitation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact parent compound relative to the internal standard. Calculate half-life ( t1/2​ ) using a one-phase exponential decay model.

Conclusion

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid represents a paradigm shift in peptidomimetic design. By perfectly balancing the electronic requirements for target affinity with absolute proteolytic stability, it vastly outperforms traditional reduced amide isosteres. For drug development professionals looking to stabilize Gly-Gly or similar dipeptide motifs without sacrificing binding kinetics, this fluoroalkene building block is the definitive choice.

References

  • Nadon, J.-F., et al. "Synthesis of Gly-ψ[(Z)CF═CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic." ACS Chemical Neuroscience (2017). URL:[Link][1]

Sources

Application & Comparison Guide: 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the inherent metabolic instability of natural peptide bonds presents a significant pharmacokinetic hurdle. Proteases rapidly cleave these amide linkages, drastically reducing the in vivo half-life of peptide-based therapeutics[1]. To circumvent this, medicinal chemists employ bioisosteres—structural surrogates that mimic the physicochemical properties of the amide bond while resisting enzymatic degradation[2].

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid (commonly referred to as the Cbz-protected Gly-ψ[(Z)CF=CH]-Gly dipeptide isostere) represents a premier class of these surrogates. By replacing the vulnerable –CO–NH– linkage with a rigid (Z)-fluoroalkene (–CF=CH–) unit, this molecule provides an advanced scaffold for synthesizing highly stable peptidomimetics. This guide objectively compares the performance, enzymatic cross-reactivity, and receptor selectivity of this fluoroalkene isostere against traditional alternatives, providing actionable experimental protocols for your drug discovery workflows.

Mechanistic Grounding: Why the (Z)-Fluoroalkene Excels

The selection of an amide bioisostere requires balancing metabolic stability with the retention of the native peptide's three-dimensional geometry and electronic distribution[2].

  • Electronic Mimicry: A standard hydrocarbon alkene (–CH=CH–) fails to replicate the highly polarized nature of the peptide bond. In contrast, the highly electronegative fluorine atom in the (Z)-fluoroalkene mimics the electron-withdrawing nature of the original carbonyl oxygen[1].

  • Dipole Moment: The dipole moment of a fluoroalkene isostere (approx. 1.4 D) is significantly closer to that of a natural trans-amide (3.6 D) than a standard (E)-alkene (~0.1 D)[3].

  • Hydrogen Bonding: While standard alkenes cannot participate in hydrogen bonding, the fluorine atom in a monofluoroalkene serves as a weak hydrogen bond acceptor, allowing it to engage in critical target-receptor interactions that dictate binding affinity[4].

  • Conformational Rigidity: The (Z)-fluoroalkene effectively locks the backbone into a planar conformation that mimics the s-trans geometry of the native peptide bond, preventing the cis/trans isomerization that can dilute receptor selectivity[5].

Performance Comparison: Enzymatic & Functional Cross-Reactivity

When evaluating a dipeptide isostere, "cross-reactivity" is assessed on two fronts:

  • Enzymatic Cross-Reactivity (Metabolic Stability): The degree to which off-target systemic proteases recognize and cleave the surrogate.

  • Receptor Cross-Reactivity (Selectivity): The degree to which the rigidified backbone alters binding affinity between the primary target receptor and homologous off-target receptors.

Table 1: Physicochemical and Enzymatic Cross-Reactivity Comparison
Isostere TypeStructureDipole Moment (D)H-Bond AcceptorProtease Cross-Reactivity (Serum t1/2)
Natural Amide –CO–NH–3.6Strong (Oxygen)High (< 1 hour)
Reduced Amide –CH₂–NH–~1.0Moderate (Nitrogen)Low (> 24 hours)
(E)-Alkene –CH=CH–~0.1NoneNone (> 24 hours)
(Z)-Fluoroalkene –CF=CH–1.4Weak (Fluorine)None (> 24 hours)

Data synthesized from established bioisostere profiling literature[1][2][3].

Table 2: Receptor Cross-Reactivity Profiling (Enkephalin Analog Case Study)

When the Gly-Gly or Gly-Phe equivalent of Leu-enkephalin is substituted with a fluoroalkene isostere, the resulting peptidomimetic demonstrates profound shifts in receptor cross-reactivity. The rigidification preserves Delta Opioid Receptor (DOPr) affinity while frequently reducing cross-reactivity with the Mu Opioid Receptor (MOPr)[4].

Compound ConstructDOPr Binding Affinity (Kᵢ, nM)MOPr Binding Affinity (Kᵢ, nM)Selectivity Ratio (DOPr / MOPr)
Native Leu-Enkephalin1.8 ± 0.38.5 ± 1.2~4.7
Alkene Isostere Analog587 ± 19> 5000N/A (Loss of Affinity)
Fluoroalkene Analog 34 ± 171250 ± 85~36.7 (High Selectivity)

Note: The fluoroalkene effectively acts as a hydrogen bond acceptor at the DOPr interface, a feature absent in the standard alkene[4].

Experimental Methodologies

To validate the integration of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid into your pipeline, the following self-validating protocols are recommended.

Protocol A: In Vitro Protease Cross-Reactivity (Metabolic Stability) Assay

Objective: Quantify the resistance of the synthesized fluoroalkene peptidomimetic against a panel of systemic proteases (e.g., DPP-4, Neprilysin, Pepsin).

  • Preparation of Matrix: Prepare a 10 μM stock solution of the fluoroalkene peptidomimetic (and a natural peptide control) in 100 mM Tris-HCl buffer (pH 7.4).

  • Enzyme Incubation: Add the target protease (e.g., 50 ng/mL Neprilysin) to the solution. Incubate the mixture in a thermoshaker at 37°C to mimic physiological human body temperature.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 μL aliquot from the reaction mixture.

  • Chemical Quenching (Critical Step): Immediately transfer the aliquot into 150 μL of ice-cold acetonitrile containing 1% Trifluoroacetic acid (TFA). Causality: TFA rapidly drops the pH below the enzyme's functional optimum, instantly denaturing the protease and freezing the kinetic state of the reaction to prevent artificial degradation during LC-MS queuing.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time to calculate the degradation half-life (t₁/₂).

ProteaseAssay A Peptidomimetic Synthesis B Incubation with Protease Panel A->B C Time-Course Aliquoting B->C D TFA Quenching C->D E LC-MS/MS Quantification D->E F Half-Life (t1/2) Calculation E->F

Caption: Workflow for evaluating protease cross-reactivity and metabolic stability.

Protocol B: Receptor Cross-Reactivity (Competitive Radioligand Binding)

Objective: Determine the target vs. off-target receptor affinity (e.g., DOPr vs. MOPr) of the fluoroalkene peptidomimetic.

  • Cell Membrane Preparation: Culture HEK293 cells stably expressing either human DOPr or MOPr. Causality: HEK293 cells possess negligible endogenous opioid receptors, providing a zero-background matrix that ensures any observed cross-reactivity is strictly due to the transfected target[4].

  • Binding Buffer Setup: Resuspend membrane pellets (20 μg protein/well) in 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 0.1% BSA to prevent non-specific adherence of the highly lipophilic fluoroalkene to the plastic microplate.

  • Competitive Displacement: Incubate the membranes with a constant concentration of a radioligand (e.g., 0.2 nM [¹²⁵I]-deltorphin I for DOPr) and increasing concentrations of the unlabelled fluoroalkene peptidomimetic (10⁻¹¹ to 10⁻⁵ M) for 90 minutes at 25°C.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand binding). Wash three times with ice-cold buffer.

  • Scintillation Counting: Quantify the bound radioactivity using a gamma counter. Use non-linear regression (e.g., GraphPad Prism) to calculate the IC₅₀, and convert to Kᵢ values using the Cheng-Prusoff equation.

GPCRPathway Ligand Fluoroalkene Peptidomimetic DOPr Target GPCR (e.g., DOPr) Ligand->DOPr High Affinity MOPr Off-Target GPCR (e.g., MOPr) Ligand->MOPr Cross-Reactivity Gi Gαi/o Protein DOPr->Gi AC Adenylate Cyclase Inhibition Gi->AC ERK ERK1/2 Activation Gi->ERK

Caption: GPCR cross-reactivity and downstream signaling of fluoroalkene mimetics.

Conclusion

The integration of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid into peptide drug design bridges the gap between biological efficacy and pharmacokinetic viability. By exploiting the unique electronegativity and hydrogen-bond accepting capabilities of the fluorine atom, researchers can effectively eliminate proteolytic cross-reactivity while fine-tuning receptor selectivity. Compared to standard alkene or reduced amide isosteres, the (Z)-fluoroalkene remains the most structurally and electronically faithful surrogate for the native peptide bond.

References

  • Synthesis of Gly-ψ[(Z)
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes PMC - NIH URL
  • Unequivocal Synthesis of (Z)-Alkene and (E)
  • An Evaluation of Peptide-Bond Isosteres PMC - NIH URL
  • Molecular Mimics: Peptide Bond Isosteres Explained Quiz ProProfs URL

Sources

Safety Operating Guide

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Guide for 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

As a drug development professional or laboratory scientist, managing complex synthetic intermediates requires rigorous safety and logistical planning. 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a highly specialized fluorinated amino acid derivative. Proper disposal of this compound goes beyond standard laboratory waste protocols due to its unique structural features: a benzyloxycarbonyl (Cbz) protecting group, a reactive fluoroalkene moiety, and a carboxylic acid.

This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Hazard Assessment & Structural Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's hazards. The disposal route is dictated by three primary structural components:

  • The Fluoroalkene Moiety (-CF=CH-): The presence of a covalently bound fluorine atom fundamentally alters the disposal requirements. Combustion of fluorinated organic compounds generates hydrogen fluoride (HF) gas, a highly toxic and corrosive byproduct. Standard low-temperature incineration is insufficient; the EPA mandates that halogenated organic wastes undergo high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize HF emissions[1].

  • The Carboxylic Acid Group: This functional group imparts weak acidity to the molecule. It can react with strong bases and should not be stored in unlined metal containers that could corrode over time[2].

  • The Cbz-Protected Amine: The bulky, aromatic benzyloxycarbonyl group increases the molecule's lipophilicity. This makes the compound persistent in aqueous environments, strictly prohibiting any form of drain disposal[2].

Table 1: Chemical Properties & Waste Management Implications
Chemical PropertyStructural CauseWaste Management Implication
Halogenated Classification Fluorine atom (-CF=CH-)Must be segregated into the Halogenated Organic Waste stream; requires HF-scrubbed incineration[1].
Corrosivity / Reactivity Carboxylic acidStore in High-Density Polyethylene (HDPE) or glass; incompatible with metal containers or strong bases[2].
Environmental Persistence Cbz protecting groupStrictly prohibited from drain disposal; collect all rinsate as hazardous waste[2][3].

Operational Disposal Workflow

Proper segregation at the point of generation is the most critical step in laboratory waste management. Mixing halogenated waste like 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid with non-halogenated waste violates EPA guidelines and creates severe hazards during downstream processing[3].

WasteDisposal Title Disposal Workflow for Fluorinated Cbz-Amino Acid Gen Waste Generation (5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid) State Physical State of Waste? Gen->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid SolidCont Double-bag in compatible plastic or place in wide-mouth HDPE jar Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling SolidCont->SAA OrgSolv Organic Solvents (e.g., DCM, DMF, MeOH) SolventCheck->OrgSolv AqSolv Aqueous Solutions (e.g., Buffers) SolventCheck->AqSolv HalWaste Halogenated Organic Waste Stream (Due to Fluorine Content) OrgSolv->HalWaste AqWaste Halogenated Aqueous Waste (Do not drain dispose) AqSolv->AqWaste HalWaste->SAA AqWaste->SAA Incineration EPA-Compliant Disposal: Rotary Kiln Incineration with Caustic Scrubbing SAA->Incineration

Workflow for segregation, containment, and disposal of fluorinated amino acid derivatives.

Step-by-Step Disposal Methodology

Step 1: Container Selection and Preparation

  • For Solids (e.g., expired reagents, spill cleanup): Utilize a wide-mouth HDPE jar. Alternatively, double-bag the material in heavy-duty, chemically compatible transparent plastics.

  • For Liquids (e.g., reaction mother liquors): Use a vapor-tight, leak-proof HDPE or glass carboy[4]. Ensure the cap is threaded and seals tightly[5].

Step 2: Segregation and Routing

  • Critical Rule: Even if this compound is dissolved in a non-halogenated solvent (like ethyl acetate or methanol), the presence of the fluorine atom in the solute dictates that the entire mixture must be classified as Halogenated Organic Waste [5].

Step 3: Self-Validating Labeling

  • Attach a hazardous waste tag before or at the exact moment the first drop or gram of waste is added to the container[5][6].

  • Write out the full chemical name: "5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid." Do not use abbreviations, acronyms, or chemical formulas, as this can lead to fatal mixing errors at the disposal facility[5].

  • Check the boxes for "Halogenated" and "Toxic/Irritant."

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the container in a designated SAA at or near the point of generation (within the same laboratory)[6][7].

  • Place the primary waste container inside a secondary containment system (e.g., a polyethylene tray) capable of holding 110% of the container's volume to capture potential leaks[4].

  • Keep the container closed at all times unless actively adding waste[5].

Spill Response & Emergency Logistics

In the event of an accidental release during weighing, transfer, or reaction workup, immediate and calculated action is required to prevent exposure and cross-contamination.

  • Isolate the Area: Remove any potential sources of ignition if the compound is dissolved in flammable solvents. Close laboratory doors to allow the chemical hood exhaust to ventilate the area[5].

  • Solid Spill Protocol: Do not sweep dry powder, as this generates inhalable hazardous dust. Gently cover the powder with damp absorbent pads (using water or a compatible solvent). Collect the material using non-sparking tools and place it directly into a solid halogenated waste container[5].

  • Liquid Spill Protocol: Apply inert absorbent materials (e.g., vermiculite or universal spill pads) to the liquid. Once fully absorbed, transfer the saturated materials to a solid halogenated waste container[5].

  • Decontamination: Wash the affected area thoroughly with soap and water[5]. Dispose of all contaminated Personal Protective Equipment (PPE)—including gloves, masks, and shoe covers—as halogenated solid waste[8].

Regulatory Compliance & Final Treatment

To maintain institutional trustworthiness and strict compliance with local and federal laws, laboratory personnel must monitor waste volumes.

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once a container is full, it must be dated and transferred to the central accumulation area within three calendar days[2][6].

  • Final Deconstruction: Your Environmental Health and Safety (EH&S) department will transfer the waste to a certified commercial disposal facility. Because of the fluorine content, the facility will utilize Rotary Kiln Incineration . Operating at temperatures exceeding 1000°C, the kiln completely destroys the organic framework. The exhaust gases are then routed through a high-efficiency caustic scrubber (typically utilizing sodium hydroxide) to neutralize the resulting hydrogen fluoride (HF) gas into benign, easily managed fluoride salts[1].

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Solvent Recovery Systems. (2024). How To Safely Dispose of Chemicals in Your Lab.
  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • National Institutes of Health (NIH) ORS. Chemical Safety Guide, 6th Ed.
  • University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
  • National Research Council (via NCBI). Management of Waste - Prudent Practices in the Laboratory.
  • University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.